Naloxone N-Oxide
説明
Structure
3D Structure
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-8-20(24)9-7-18-15-11-3-4-12(21)16(15)25-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-,20?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUIBVINJLVYRY-QBFPIVRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Naloxone N-Oxide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone (B1662785) N-oxide is a derivative of the well-known opioid antagonist, naloxone.[1] As a metabolite and a potential impurity in naloxone preparations, understanding its chemical structure and properties is crucial for drug development, quality control, and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the available data on Naloxone N-oxide, including its chemical structure, physicochemical properties, and pharmacological profile, with a comparative analysis to its parent compound, naloxone.
Chemical Structure and Identification
This compound is structurally similar to naloxone, with the key difference being the oxidation of the tertiary amine nitrogen.
Chemical Name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one[4] CAS Number: 112242-14-5[1] Molecular Formula: C₁₉H₂₁NO₅[5] Molecular Weight: 343.37 g/mol [5]
Physicochemical Properties
| Property | This compound | Naloxone |
| Molecular Formula | C₁₉H₂₁NO₅[5] | C₁₉H₂₁NO₄[6] |
| Molecular Weight | 343.37 g/mol [5] | 327.37 g/mol [7] |
| Appearance | White to off-white solid[1] | Crystals from ethyl acetate[6] |
| Melting Point | Data not available | 177-178 °C[6][7] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents[1] | Soluble in chloroform; slightly soluble in alcohol; practically insoluble in ether[6][7] |
| pKa | Data not available | 7.94 (amine), 9.44 (phenol)[6] |
| LogP (Computed) | -0.9 | 2.09[6] |
Synthesis and Experimental Protocols
A detailed, reproducible experimental protocol for the specific synthesis and purification of this compound is not extensively documented in peer-reviewed literature. However, its formation has been alluded to in the context of naloxone degradation and metabolism studies. One study tentatively characterized a product as the N-oxide of a naloxone derivative after treatment with catalytic RuCl₃ and Oxone.[8]
The synthesis of naloxone itself typically starts from thebaine or oxymorphone. A general synthetic approach to naloxone involves the N-dealkylation of oxymorphone followed by N-allylation. The subsequent oxidation of the tertiary amine of naloxone would yield this compound.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Pharmacological Properties
Opioid Receptor Binding Affinity
It is generally reported that this compound exhibits a reduced affinity for opioid receptors compared to naloxone.[1] However, specific quantitative binding affinity data, such as Ki values for the mu (µ), kappa (κ), and delta (δ) opioid receptors, are not available in the current scientific literature. For comparison, naloxone is a non-selective opioid receptor antagonist with the highest affinity for the µ-opioid receptor.[9]
| Receptor | Naloxone Ki (nM) | This compound Ki (nM) |
| Mu (µ) | ~1-2[10] | Data not available |
| Kappa (κ) | ~16-33 | Data not available |
| Delta (δ) | ~95 | Data not available |
Pharmacokinetics and Metabolism
Direct pharmacokinetic and metabolism studies on this compound are not currently available. However, based on the well-characterized metabolism of naloxone, a hypothetical metabolic pathway for this compound can be proposed. The primary metabolic routes for naloxone in humans are hepatic glucuronidation at the 3-hydroxyl group and N-dealkylation.[11]
Hypothetical Metabolic Pathway of this compound:
Caption: Hypothetical metabolic pathways of this compound.
Signaling Pathways
Specific signaling pathway studies for this compound have not been identified. However, the signaling pathways of naloxone are well-documented. As an opioid receptor antagonist, naloxone competitively blocks the binding of opioid agonists, thereby inhibiting their downstream signaling cascades. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and prevention of G-protein activation.
Recent research has also shed light on opioid receptor-independent signaling pathways for naloxone. Notably, naloxone has been shown to interact with the nitric oxide (NO) signaling pathway and to inhibit NADPH oxidase (NOX2), which is involved in the production of reactive oxygen species.[12][13] This latter interaction may contribute to its neuroprotective effects.
Opioid Receptor-Independent Signaling of Naloxone:
Caption: Naloxone's inhibition of the NOX2 signaling pathway.
Conclusion
This compound is a key derivative of naloxone, relevant to its stability, metabolism, and impurity profiling. While a complete physicochemical and pharmacological profile is yet to be fully elucidated through experimental studies, this guide provides a comprehensive summary of the currently available information. Further research is warranted to determine the specific quantitative properties and biological activities of this compound to fully understand its significance in the context of naloxone's therapeutic use and drug development.
References
- 1. CAS 112242-14-5: this compound | CymitQuimica [cymitquimica.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Naloxone CAS#: 465-65-6 [m.chemicalbook.com]
- 8. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naloxone - Wikipedia [en.wikipedia.org]
- 10. zenodo.org [zenodo.org]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide in the hippocampal cortical area interacts with naloxone in inducing pain - PMC [pmc.ncbi.nlm.nih.gov]
Naloxone N-Oxide: An In-depth Technical Guide on a Potential Naloxone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxone (B1662785), a potent opioid antagonist, is a critical medication for reversing opioid overdose. Its efficacy and duration of action are dictated by its pharmacokinetic profile, primarily its metabolism. While the major metabolic pathways of naloxone leading to the formation of naloxone-3-glucuronide (B1512897) and nornaloxone are well-documented, the role and significance of minor metabolites, such as naloxone N-oxide, are less understood. This technical guide provides a comprehensive overview of this compound as a potential metabolite of naloxone. It consolidates the current understanding of naloxone metabolism, details analytical methodologies for the identification and quantification of its metabolites, and presents this information in a structured format for researchers, scientists, and drug development professionals.
Introduction
Naloxone is a pure opioid antagonist that competitively binds to μ-opioid receptors, effectively reversing the life-threatening respiratory depression caused by opioid overdose.[1][2] The clinical effectiveness of naloxone is influenced by its rapid metabolism and relatively short half-life, which can range from 30 to 81 minutes.[3] Understanding the complete metabolic profile of naloxone is crucial for optimizing its therapeutic use and developing longer-acting formulations.
The primary route of naloxone metabolism is hepatic glucuronidation, forming the inactive metabolite naloxone-3-glucuronide.[1][2][3][4][5] Other known metabolic pathways include N-dealkylation to nornaloxone and reduction of the 6-keto group.[1][2][5] Emerging evidence suggests the formation of other minor metabolites, including this compound, which has been identified as a potential urinary metabolite and an impurity in pharmaceutical preparations.[6] This guide focuses on the current state of knowledge regarding this compound.
Naloxone Metabolism: Established and Putative Pathways
Naloxone undergoes extensive first-pass metabolism, primarily in the liver.[3] The key metabolic transformations are summarized below.
Major Metabolic Pathways
-
Glucuronidation: The most significant metabolic pathway is the conjugation of the 3-hydroxyl group with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form naloxone-3-glucuronide (N3G).[1][2] N3G is considered pharmacologically inactive.[2]
-
N-dealkylation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, catalyze the removal of the N-allyl group to form nornaloxone (noroxymorphone).[7][8]
-
6-Keto Reduction: The ketone group at the 6-position can be reduced to form 6-α- and 6-β-naloxol.[9]
This compound: A Potential Minor Metabolite
This compound is a compound where the tertiary amine of the naloxone molecule is oxidized. While not as extensively studied as the primary metabolites, it is recognized as a potential urinary metabolite of naloxone.[6] The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities, often mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).
The following diagram illustrates the known and potential metabolic pathways of naloxone.
References
- 1. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naloxone - Wikipedia [en.wikipedia.org]
- 4. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The In Vitro Biological Activity of Naloxone N-Oxide: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone (B1662785) N-oxide is a major metabolite of naloxone, a potent opioid receptor antagonist widely used to counter the effects of opioid overdose. While the in vivo and in vitro pharmacology of naloxone is extensively documented, a comprehensive understanding of the specific biological activity of its N-oxide metabolite remains surprisingly limited in publicly available scientific literature. This technical guide aims to summarize the current, albeit sparse, knowledge regarding the in vitro biological activity of Naloxone N-oxide. Due to the significant lack of direct data on this metabolite, this document will also provide a detailed overview of the in vitro activity of the parent compound, naloxone, to offer a comparative context and highlight critical areas for future research.
This compound: An Understudied Metabolite
Despite being a primary product of naloxone metabolism, this compound has received minimal attention in dedicated in vitro pharmacological studies. Extensive searches of scientific databases reveal a notable absence of quantitative data regarding its binding affinity and functional activity at opioid receptors (mu, delta, and kappa). Consequently, key parameters such as equilibrium dissociation constants (Ki), half-maximal inhibitory concentrations (IC50), and measures of efficacy (EC50, Emax) for this compound are not available. This significant data gap prevents a thorough characterization of its potential to interact with and modulate the opioid system.
In Vitro Biological Activity of Naloxone (Parent Compound)
In contrast to its N-oxide metabolite, naloxone has been the subject of numerous in vitro investigations, establishing it as a non-selective, competitive opioid receptor antagonist. Its primary mechanism of action is to block or displace opioids from their receptors, thereby reversing their pharmacological effects.
Opioid Receptor Binding Affinity
Naloxone exhibits a high affinity for the µ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). The binding affinities are often presented as Ki values, which represent the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay.
| Receptor Subtype | Ligand | Preparation | Ki (nM) |
| Mu (µ) | Naloxone | Amphibian Spinal Cord | 11.3 (KD from kinetic studies), 18.7 (KD from saturation studies)[1] |
| Mu (µ) | Naloxone | Expressed Mammalian Receptors | 3.9 (KD)[1] |
| Kappa (κ) | Naloxone | Expressed Mammalian Receptors | 16 (KD)[1] |
| Delta (δ) | Naloxone | Expressed Mammalian Receptors | 95 (KD)[1] |
Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For naloxone, these assays confirm its antagonist properties.
GTPγS Binding Assay: This assay measures the activation of G-proteins, a key step in opioid receptor signaling. Naloxone competitively inhibits the GTPγS binding induced by µ-opioid receptor agonists like oxycodone, hydrocodone, morphine, and fentanyl, indicating its antagonistic nature.[2]
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This method is used to determine the affinity of a compound for a specific receptor.
-
Preparation of Membranes: Tissues or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-naloxone) and varying concentrations of the unlabeled test compound (e.g., naloxone or a competitor).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay assesses the G-protein activation following receptor stimulation.
-
Membrane Preparation: Cell membranes expressing the opioid receptor are prepared as described above.
-
Incubation: Membranes are incubated with a µ-opioid receptor agonist (e.g., DAMGO), varying concentrations of the antagonist (naloxone), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of membrane-bound radioactivity is determined by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its potency and mechanism of action.
Signaling Pathways and Experimental Workflow
The interaction of naloxone with the µ-opioid receptor and the subsequent blockade of agonist-induced signaling can be visualized.
Caption: Agonist-induced signaling versus naloxone antagonism at the µ-opioid receptor.
Caption: General workflow for in vitro characterization of an opioid receptor antagonist.
Non-Opioid Receptor Mediated In Vitro Activities of Naloxone
Recent research has uncovered that naloxone may possess biological activities independent of its interaction with opioid receptors. These findings suggest that both naloxone and potentially its metabolites could have broader pharmacological profiles.
-
Antioxidant Properties: In vitro studies have indicated that naloxone can exert antioxidant effects, protecting cells from oxidative stress induced by agents like hydrogen peroxide.[3]
-
Interaction with Filamin A (FLNA): Naloxone has been shown to bind with high affinity to the scaffolding protein filamin A. This interaction is proposed to prevent the µ-opioid receptor from coupling to Gs proteins, a mechanism implicated in opioid tolerance and dependence.[4][5]
-
Inhibition of NADPH Oxidase (NOX2): Naloxone has been reported to inhibit the activity of the NOX2 enzyme complex, a key source of reactive oxygen species in inflammatory cells. This action may contribute to its neuroprotective effects observed in some models.[6]
The in vitro activities of this compound at these non-opioid targets have not been investigated.
Future Directions and Conclusion
The significant lack of in vitro data for this compound represents a critical knowledge gap in the field of opioid pharmacology. To fully understand the contribution of this major metabolite to the overall pharmacological and toxicological profile of naloxone, dedicated in vitro studies are essential. Future research should prioritize:
-
Opioid Receptor Binding Assays: Determining the binding affinities (Ki) of this compound for the µ, δ, and κ opioid receptors.
-
Functional Activity Assays: Characterizing this compound as a potential agonist, antagonist, or inverse agonist at these receptors using assays such as GTPγS binding or cAMP modulation.
-
Investigation of Non-Opioid Targets: Assessing the activity of this compound at targets like filamin A and NADPH oxidase to determine if it shares the non-canonical activities of its parent compound.
References
- 1. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New perspective for an old drug: Can naloxone be considered an antioxidant agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence | PLOS One [journals.plos.org]
- 5. [PDF] High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Mechanism of formation of Naloxone N-Oxide from naloxone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxone (B1662785), a potent opioid antagonist, is susceptible to oxidation at its tertiary amine, leading to the formation of Naloxone N-oxide. This transformation is of significant interest in the fields of drug development and pharmaceutical stability, as N-oxidation can alter the pharmacological and physicochemical properties of the parent molecule. This technical guide provides an in-depth overview of the mechanism of this compound formation, detailed experimental protocols for its synthesis, and a summary of its characterization data.
Introduction
Naloxone is a critical medication for the reversal of opioid overdose. Its chemical structure features a tertiary amine within a morphinan (B1239233) skeleton, which is a primary site for metabolic and chemical oxidation. The resulting this compound is a known impurity and potential metabolite. Understanding the mechanism of its formation and having robust analytical and synthetic methods are crucial for ensuring the quality, safety, and efficacy of naloxone-containing pharmaceutical products.
Mechanism of N-Oxide Formation
The conversion of naloxone to this compound is an oxidation reaction that occurs at the nitrogen atom of the tertiary amine. This transformation involves the donation of a lone pair of electrons from the nitrogen to an oxygen atom from an oxidizing agent.
The general mechanism can be depicted as a nucleophilic attack by the nitrogen atom of naloxone on the electrophilic oxygen of an oxidizing agent. Common oxidizing agents for this transformation include peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide, and catalyzed oxidation systems.
dot
Caption: General overview of the oxidation of naloxone to this compound.
A particularly effective method for the synthesis of this compound involves the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant, such as Oxone® (potassium peroxymonosulfate). In this system, RuCl₃ is oxidized in situ to the highly reactive ruthenium tetroxide (RuO₄), which then serves as the primary oxidant for the tertiary amine of naloxone.
Experimental Protocols
While various oxidizing agents can be employed, the use of catalytic RuCl₃ with Oxone® has been reported for the N-oxidation of naloxone derivatives and represents a potent method.[1]
Synthesis of this compound via Ruthenium-Catalyzed Oxidation
This protocol is based on the reported oxidation of a naloxone derivative.[1] Researchers should optimize these conditions for the direct oxidation of naloxone.
Materials:
-
Naloxone
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve naloxone in a mixture of acetonitrile and water.
-
Add a catalytic amount of RuCl₃·xH₂O to the solution.
-
Cool the mixture in an ice bath and add Oxone® and sodium bicarbonate portion-wise while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
Quantitative data for the synthesis and characterization of this compound are summarized below. Note that specific yields for the direct oxidation of naloxone may vary and require optimization.
Table 1: Physicochemical Properties of Naloxone and this compound
| Property | Naloxone | This compound |
| Molecular Formula | C₁₉H₂₁NO₄ | C₁₉H₂₁NO₅ |
| Molecular Weight | 327.37 g/mol | 343.37 g/mol |
| Appearance | White to off-white crystalline powder | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data not explicitly available in the literature for the isolated product. Expected shifts would show a downfield shift of protons adjacent to the N-oxide compared to naloxone. |
| ¹³C NMR | Data not explicitly available in the literature for the isolated product. Expected shifts would show a deshielding of carbons adjacent to the N-oxide. |
| Mass Spectrometry (MS) | The exact mass of the protonated molecule [M+H]⁺ would be approximately 344.1447 m/z. A characteristic fragmentation pattern in mass spectrometry for N-oxides is the loss of an oxygen atom (M-16).[2] |
| Infrared (IR) Spectroscopy | An N-O stretching band is expected to appear in the region of 950-970 cm⁻¹. |
Conclusion
The formation of this compound is a chemically significant transformation of the naloxone molecule. The ruthenium-catalyzed oxidation presents a viable synthetic route, though further optimization and detailed characterization are required. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the synthesis, identification, and control of this important derivative. Future work should focus on obtaining high-resolution spectroscopic data for pure this compound to facilitate its unambiguous identification and quantification in various matrices.
References
Naloxone N-Oxide stability and degradation pathways
An In-depth Technical Guide to the Stability and Degradation Pathways of Naloxone N-Oxide
Introduction
This compound is a significant oxidative degradation product and potential metabolite of Naloxone, a potent opioid receptor antagonist used to reverse opioid overdose.[1] Understanding the stability and degradation pathways of Naloxone and its related compounds, including the N-Oxide, is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations.[2] This technical guide provides a comprehensive overview of the formation, stability, and potential degradation pathways of this compound, targeting researchers, scientists, and professionals in drug development. The information is compiled from forced degradation studies of Naloxone and the known chemical behavior of tertiary amine N-oxides.
Chemical Stability and Formation of this compound
Direct stability studies on isolated this compound are not extensively documented in publicly available literature. The majority of available data focuses on its formation as a degradation product of Naloxone under various stress conditions, particularly oxidation.
Oxidative Degradation
Oxidation is the primary pathway leading to the formation of this compound. The tertiary amine nitrogen in the morphinan (B1239233) structure of Naloxone is susceptible to oxidation, resulting in the corresponding N-oxide.[2][3] This reaction can be induced by various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), and can occur during manufacturing, storage, or forced degradation studies.[3] In studies on Suboxone® sublingual film, oxidation of the basic nitrogen to form the N-oxide was identified as a main reaction.[3]
General Stability of Tertiary Amine N-Oxides
This compound belongs to the class of tertiary amine N-oxides. The stability of these compounds is influenced by several factors:
-
Temperature: Amine oxides are generally stable at room temperature but can undergo decomposition at elevated temperatures (typically above 100-150°C).[4]
-
pH: As weak bases, amine N-oxides can be protonated in acidic conditions to form stable hydroxyammonium (B8646004) species. The zwitterionic neutral form is typically dominant at physiological pH.[4]
-
Chemical Environment: The presence of electrophiles, transition metals, or acylating agents can trigger specific degradation reactions.[4]
Degradation Pathways
Formation Pathway of this compound
The principal pathway discussed in the literature is the oxidation of the parent drug, Naloxone.
Caption: Formation of this compound from Naloxone via oxidation.
Potential Degradation Pathways of this compound
While specific degradation products of this compound are not detailed in the reviewed literature, the chemistry of N-allyl tertiary amine N-oxides suggests potential intramolecular rearrangement pathways.
-
[3][5]-Meisenheimer Rearrangement: N-allyl amine oxides can undergo a thermally or photochemically induced[3][5]-sigmatropic rearrangement to form O-allyl hydroxylamines.[4] This is a plausible pathway for this compound due to the presence of the N-allyl group.[6]
Caption: Potential Meisenheimer rearrangement of this compound.
-
Other Potential Reactions: Other reactions common to tertiary amine N-oxides include Cope elimination and the Polonovski reaction.[4] However, the Cope elimination requires a β-hydrogen, and the Polonovski reaction is typically initiated by acylating agents, making their occurrence dependent on the specific conditions.[4]
Quantitative Data Summary
The following table summarizes data from forced degradation studies on Naloxone Hydrochloride, which provides context for the conditions under which impurities like this compound may form. Note that these values represent the degradation of the parent drug and the formation of various impurities, not specifically the degradation of this compound itself.
| Stress Condition | Duration | Temperature | Observations & Impurity Formation | Reference |
| Acid Hydrolysis (1N HCl) | 7 days | Not Specified | Two major impurities formed. Impurity-1 (m/z 342.1) and Impurity-2 (m/z 360.2) increased to 17.73% and 73.45% respectively, while Naloxone HCl decreased to 0.89%. | [5] |
| Accelerated Stability | 6 months | 40°C / 75% RH | Two unspecified degradant impurities increased to 0.10% and 0.17%. | [5] |
Note: The identity of Impurity-1 (m/z 342.1) corresponds to the addition of one oxygen atom to Naloxone (m/z 328.1), consistent with N-oxidation or hydroxylation.
Experimental Protocols
This section details a representative methodology for a forced degradation study of Naloxone, which is essential for identifying and characterizing degradation products like this compound.
Protocol: Forced Degradation of Naloxone Hydrochloride Injection
This protocol is adapted from methodologies described for analyzing Naloxone stability.[5]
-
Sample Preparation:
-
Naloxone Hydrochloride injection (e.g., 2 mg/2 mL solution) is used as the test sample.
-
-
Stress Conditions:
-
Acidic Hydrolysis: The sample is mixed with an equal volume of 1N Hydrochloric Acid (HCl) and stored for a specified period (e.g., 7 days) at a controlled temperature.
-
Basic Hydrolysis: The sample is mixed with an equal volume of 1N Sodium Hydroxide (NaOH).
-
Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%-30% H₂O₂) and stored, protected from light.
-
Thermal Degradation: The sample is stored in a temperature-controlled oven at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm) or sunlight for a defined duration.
-
-
Sample Analysis (Stability-Indicating HPLC Method):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: A reverse-phase column, such as a Phenomenex Gemini NX C18 (250 mm × 30 mm, 5 µm), is often used for separation.[5]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Flow Rate: A typical flow rate is around 1.0 - 1.2 mL/min for analytical scale.
-
Detection: UV detection at a wavelength of approximately 230 nm or 280 nm.[5]
-
Analysis: Stressed samples are injected into the HPLC system. The resulting chromatograms are analyzed to determine the percentage of Naloxone remaining and the percentage area of any degradation products formed.
-
-
Characterization:
-
Degradation products can be isolated using preparative HPLC.
-
Structural elucidation is performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Experimental Workflow Diagram
Caption: Workflow for a typical forced degradation study.
Conclusion
This compound is a well-established oxidative degradation product of Naloxone. While its own stability and subsequent degradation pathways are not thoroughly characterized in existing literature, its formation is a key indicator of oxidative stress in Naloxone-containing pharmaceutical products. The general principles of tertiary amine N-oxide chemistry suggest that under certain conditions, particularly thermal stress, this compound could undergo intramolecular rearrangements like the Meisenheimer rearrangement. Further research focusing on the isolation and stress testing of this compound is required to fully elucidate its degradation profile, which would provide valuable information for formulation development, stability testing, and impurity control strategies.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Naloxone N-Oxide CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Naloxone (B1662785) N-Oxide, a derivative of the well-known opioid antagonist, naloxone. This document synthesizes available data on its chemical identity, synthesis, and known biological context. It is important to note that while extensive research exists for naloxone, specific data on the pharmacology and signaling pathways of Naloxone N-Oxide are limited. This guide presents the currently available information and draws comparisons with its parent compound where relevant.
Chemical Identifiers and Properties
This compound is chemically identified by a unique set of identifiers that distinguish it from other compounds. These are crucial for accurate documentation and research.
| Identifier Type | Identifier |
| CAS Number | 112242-14-5 |
| Molecular Formula | C₁₉H₂₁NO₅ |
| Molecular Weight | 343.37 g/mol |
| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-(prop-2-en-1-yl)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
| InChI | InChI=1S/C19H21NO5/c1-2-8-20(24)9-7-18-15-11-3-4-12(21)16(15)25-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-,20?/m1/s1 |
| InChIKey | GAUIBVINJLVYRY-QBFPIVRFSA-N |
| Canonical SMILES | C=CC[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[O-] |
| PubChem CID | 14099368 |
Synthesis of this compound
The synthesis of this compound can occur as a byproduct during certain reactions involving naloxone. One documented instance is during the Baeyer-Villiger oxidation of naloxone methyl ether.
Experimental Protocol: Formation during Baeyer-Villiger Oxidation
This protocol describes the formation of this compound during the attempted synthesis of a lactone from naloxone methyl ether.
Materials:
-
Naloxone methyl ether
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Appropriate solvent (e.g., dichloromethane)
Methodology:
-
Dissolve naloxone methyl ether in a suitable solvent.
-
Add m-Chloroperoxybenzoic acid (mCPBA) to the solution. The stoichiometry and reaction time can influence the product ratio.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion or desired conversion, quench the reaction and work up the mixture to isolate the products.
-
Purify the products using column chromatography to separate this compound from the lactone and any unreacted starting material.
Observations:
-
The reaction yields a mixture of the desired lactone and this compound.
-
The ratio of this compound to the lactone is dependent on the reaction time and the equivalents of mCPBA used. For instance, with two equivalents of mCPBA, a 1-hour reaction time resulted in a 2:1 ratio of N-oxide to lactone, while a 10-hour reaction time yielded a 1.6:1 ratio in favor of the N-oxide.[1]
Biological Activity and Signaling Pathways
Specific pharmacological studies and detailed signaling pathways for this compound are not extensively documented in publicly available literature. It is generally considered to be a derivative of naloxone and may possess similar opioid antagonist properties. However, the N-oxide functional group can significantly alter a molecule's polarity, membrane permeability, and metabolism, which in turn could affect its potency, duration of action, and overall pharmacological profile.
The Known Signaling Pathway of Naloxone
Naloxone is a non-selective and competitive opioid receptor antagonist with the highest affinity for the μ-opioid receptor (MOR).[2][3] Its mechanism of action involves blocking the effects of opioids by competing for the same receptor binding sites.[4] This prevents the downstream signaling cascade initiated by opioid agonists.
The binding of an opioid agonist to the MOR typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability. Naloxone's antagonism of the MOR prevents these events.[5]
Note: The specific signaling pathway of this compound has not been elucidated. It is hypothesized to have a similar mechanism of action to naloxone, but further research is required to confirm this and to understand any potential differences in receptor affinity and downstream effects.
Conclusion
This compound is a chemically defined derivative of naloxone for which a clear synthetic route, primarily as a byproduct, has been identified. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties, biological activity, and mechanism of action. While it is plausible that it retains some of the opioid antagonist characteristics of its parent compound, the extent of this activity and any unique pharmacological profile remain to be determined through dedicated research. Future studies are warranted to explore the potential of this compound as a therapeutic agent or a research tool, and to fully characterize its interaction with opioid receptors and its effects on cellular signaling pathways. Professionals in drug development are encouraged to consider these knowledge gaps when evaluating this compound for further investigation.
References
Unveiling Naloxone N-Oxide: A Technical Guide to its Discovery and Initial Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone (B1662785) N-oxide is a molecule of significant interest in the study of naloxone's stability and metabolism. It has been identified as both a degradation product of naloxone, a potent opioid antagonist, and a potential metabolite. This technical guide provides a comprehensive overview of the discovery and initial identification of Naloxone N-oxide, detailing the experimental methodologies and analytical data that have contributed to its characterization.
Discovery and Initial Identification
The initial identification of this compound appears to have emerged from studies investigating the degradation pathways of naloxone, rather than a targeted synthetic effort. While a singular, seminal publication detailing its discovery is not readily apparent in the scientific literature, several studies focusing on naloxone's stability and the synthesis of its derivatives have reported the formation and characterization of this N-oxide.
One notable observation came from investigations into the oxidation of naloxone. For instance, attempts to perform a Baeyer-Villiger oxidation on the naloxone molecule unexpectedly resulted in the primary formation of this compound, indicating the susceptibility of the tertiary amine to oxidation.[1] Further research into the degradation products of naloxone in pharmaceutical formulations has also tentatively identified this compound as a degradant.
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₁NO₅ | [2] |
| Molecular Weight | 343.37 g/mol | [2] |
| CAS Number | 112242-14-5 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, dilute acids, and strong alkali | [3] |
Experimental Protocols
Synthesis of this compound
While a definitive, optimized synthesis for the initial discovery is not available, a general method for the N-oxidation of naloxone can be inferred from the literature. The following protocol is a representative example based on common laboratory procedures for the formation of N-oxides from tertiary amines using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Naloxone hydrochloride
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Methanol
Procedure:
-
Dissolve naloxone hydrochloride in a minimal amount of water and basify with a saturated sodium bicarbonate solution to precipitate the free base.
-
Extract the naloxone free base with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Dissolve the dried naloxone free base in DCM and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the cooled naloxone solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate and methanol.
Characterization of this compound
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic shifts in the protons adjacent to the newly formed N-oxide moiety compared to the parent naloxone molecule.
-
¹³C NMR: The carbon NMR spectrum will also exhibit shifts in the carbon atoms of the morphinan (B1239233) ring system, particularly those close to the nitrogen atom.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of this compound. The expected [M+H]⁺ ion would be observed at m/z 344.15, corresponding to the addition of an oxygen atom to the naloxone molecule.
Logical Workflow for Identification
The logical workflow for the identification and characterization of this compound as a novel compound is depicted in the following diagram.
References
A Technical Guide to the Thermochemical Properties of Naloxone N-Oxide: A Proposed Framework for Experimental and Computational Determination
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermochemical properties of Naloxone N-Oxide, a derivative and metabolite of the opioid antagonist Naloxone. A thorough review of the current scientific literature reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this compound. The stability and degradation pathways of pharmaceutical compounds are intrinsically linked to their thermochemical properties, making this a significant knowledge gap for drug development and formulation science. This document, therefore, presents a comprehensive framework outlining the proposed experimental and computational methodologies for the determination of key thermochemical parameters of this compound, such as its standard molar enthalpy of formation and sublimation. Detailed protocols for combustion calorimetry and the Knudsen effusion method are provided, alongside a strategy for computational thermochemistry using Density Functional Theory (DFT). This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this compound and similar pharmaceutical compounds.
Introduction
This compound is a known impurity and metabolite of Naloxone, a critical medication for the reversal of opioid overdose. The chemical and physical properties of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance in drug development, influencing factors such as stability, shelf-life, and bioavailability. Thermochemical properties, including the enthalpy of formation and sublimation, provide fundamental insights into the energetic landscape of a molecule, which is crucial for understanding its stability, reactivity, and phase transitions.
Currently, there is a lack of published data on the thermochemical properties of this compound. This guide proposes a systematic approach to bridge this gap through a combination of established experimental techniques and advanced computational modeling. The determination of these properties will aid in the development of stable formulations and provide a more complete physicochemical profile of this important Naloxone-related compound.
Proposed Methodologies for Thermochemical Characterization
A dual approach combining experimental measurements with computational calculations is recommended to obtain a comprehensive and validated set of thermochemical data for this compound.
Experimental Determination
The standard molar enthalpy of formation (ΔfH°m) in the crystalline state can be determined from the standard molar enthalpy of combustion (ΔcH°m). This is achieved by measuring the energy of combustion of the compound in a high-pressure oxygen atmosphere within a bomb calorimeter.[1][2][3]
Experimental Protocol:
-
Sample Preparation: A pellet of high-purity this compound (approximately 0.5-1.0 g) is prepared using a pellet press. The exact mass of the sample is determined with high precision.[1]
-
Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[2]
-
Bomb Preparation: The sample pellet is placed in a crucible within the combustion bomb. A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the final water product is in the liquid state.[1][2]
-
Combustion: The bomb is sealed and charged with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then placed in the calorimeter, which is filled with a known mass of water. The combustion reaction is initiated by passing a current through the fuse wire.[4]
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction to determine the temperature change. Corrections for heat exchange with the surroundings are applied.[3]
-
Product Analysis: The gaseous products are analyzed for carbon dioxide, and the liquid products are titrated to determine the amount of nitric acid formed from the nitrogen in the sample and the residual air.[4]
-
Calculation: The standard molar enthalpy of combustion is calculated from the energy equivalent of the calorimeter, the corrected temperature rise, and corrections for the combustion of the fuse wire and the formation of nitric acid. The standard molar enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[5][6]
The standard molar enthalpy of sublimation (ΔgcrH°m) can be determined by measuring the vapor pressure of the solid compound as a function of temperature using the Knudsen effusion method.[7][8][9]
Experimental Protocol:
-
Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is an isothermal container with a small orifice of known area.[7]
-
High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is precisely controlled and varied over a range where the compound exhibits measurable vapor pressure.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at different temperatures. This can be done gravimetrically.[7][10]
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.[7]
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[8][9]
Computational Determination
Computational quantum chemistry, particularly Density Functional Theory (DFT), can be used to predict the thermochemical properties of this compound.[11][12][13]
Computational Protocol:
-
Conformational Search: A thorough conformational search of the this compound molecule is performed using a molecular mechanics force field to identify low-energy conformers.[11]
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a DFT level of theory (e.g., M06-2X with a suitable basis set like 6-31G(d)). Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the enthalpy.[11][12]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme. This involves calculating the energies of the molecule and its constituent atoms or related reference molecules with well-known enthalpies of formation.[13][14]
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation can be estimated by calculating the enthalpy of the molecule in the gas phase and in a simulated crystalline environment, though this is computationally intensive and less direct than experimental methods.
Data Presentation
The experimentally determined and computationally predicted thermochemical data for this compound should be summarized in a clear and concise table to allow for easy comparison and reference. A proposed template for such a table is provided below.
| Thermochemical Property | Symbol | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Combustion (crystalline, 298.15 K) | ΔcH°m(cr) | To be determined | N/A | Combustion Calorimetry |
| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | ΔfH°m(cr) | To be determined | To be determined | Combustion Calorimetry / DFT |
| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔgcrH°m | To be determined | To be determined | Knudsen Effusion Method / DFT |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°m(g) | To be determined | To be determined | Derived from experimental data / DFT |
Note: The values in this table are placeholders and are to be populated upon the successful completion of the proposed experimental and computational work.
Visualization of Experimental Workflow
To clearly illustrate the process of determining the standard molar enthalpy of formation, a diagram of the experimental workflow for combustion calorimetry is provided below.
Conclusion
The thermochemical properties of this compound are essential for a complete understanding of its physicochemical characteristics. This guide outlines a robust and comprehensive strategy for determining these properties through a combination of well-established experimental techniques and modern computational methods. The successful execution of the proposed research will provide invaluable data for the pharmaceutical sciences, aiding in the development of safe, stable, and effective drug products containing Naloxone. It is anticipated that this framework will serve as a catalyst for future research into the thermochemistry of this compound and other related pharmaceutical compounds.
References
- 1. biopchem.education [biopchem.education]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pragolab.cz [pragolab.cz]
- 8. Knudsen cell - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Solubility characteristics of Naloxone N-Oxide in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Naloxone N-Oxide (C₁₉H₂₁NO₅, Molar Mass: 343.37 g/mol ) is a derivative of Naloxone formed through the oxidation of the tertiary amine.[1] As a metabolite and potential impurity in Naloxone drug products, its characterization is a regulatory expectation and a scientific necessity. Solubility is a critical determinant of a drug substance's behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This document serves as a resource for professionals in the pharmaceutical sciences, providing the available solubility information for this compound and methodologies for its experimental determination.
Physicochemical Properties
This compound is typically a white to off-white solid.[2] Its chemical structure, featuring an oxidized nitrogen atom, influences its polarity and, consequently, its solubility profile.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a variety of common laboratory solvents remains largely unpublished. However, qualitative descriptions and information from commercially available solutions provide valuable insights into its solubility.
Data Presentation: Quantitative and Qualitative Solubility of this compound
| Solvent | Chemical Formula | Solubility (at ambient temperature) | Notes and References |
| Aqueous Solvents | |||
| Water | H₂O | Not Publicly Available | A structurally related N-Boc protected diol was reported to have high water solubility, suggesting potential aqueous solubility for this compound.[3] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | - | Not Publicly Available | |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | Not Publicly Available | |
| Ethanol | C₂H₅OH | Not Publicly Available | |
| Polar Aprotic Solvents | |||
| Acetonitrile (B52724) | CH₃CN | Soluble | Commercially available as a 100 µg/mL solution.[4] |
| Acetonitrile/Water (1:1) | CH₃CN / H₂O | Soluble | Commercially available as 100 µg/mL and 1 mg/mL solutions.[1][5] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Publicly Available | |
| General Organic Solvents | |||
| Organic Solvents (unspecified) | - | Soluble | Generally described as soluble in organic solvents.[2] |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
The following protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a compound like this compound.
4.1. Principle
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
4.2. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, PBS pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
4.3. Procedure
-
Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent. Ensure there is enough solid to maintain an excess after saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mmol/L).
Visualizations
Metabolic Pathway of Naloxone to this compound
The formation of this compound is a metabolic process. The following diagram illustrates this biotransformation.
Caption: Metabolic conversion of Naloxone to this compound.
Experimental Workflow for Solubility Determination
The following workflow outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
While comprehensive quantitative solubility data for this compound is not widely published, the available information indicates its solubility in organic solvents, particularly in mixtures of acetonitrile and water. For researchers and drug development professionals requiring precise solubility values in specific solvent systems, empirical determination is necessary. The provided experimental protocol for the shake-flask method offers a robust starting point for such investigations. Further studies to fully characterize the solubility profile of this compound will be invaluable to the pharmaceutical community.
References
- 1. This compound 100ug/mL acetonitrile: water (1:1), ampule 1mL, certified reference material, Cerilliant 112242-14-5 [sigmaaldrich.com]
- 2. CAS 112242-14-5: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.com [scientificlabs.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Naloxone N-Oxide Impurities
Introduction
Naloxone (B1662785) is a potent opioid receptor antagonist widely used to counter the effects of opioid overdose.[1][2] Ensuring the purity and safety of naloxone pharmaceutical formulations is critical. Impurity profiling is a key aspect of quality control in drug development and manufacturing. Naloxone N-oxide is a known impurity and a potential metabolite of naloxone.[3][4] Its presence in final drug products must be monitored and controlled. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques.
Analytical Techniques for Impurity Profiling
Several analytical methods are employed for the identification and quantification of naloxone and its related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for routine quality control.[5][6] For higher sensitivity and specificity, particularly in complex matrices or for trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][7][8]
Application Note 1: Quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This application note describes a stability-indicating RP-HPLC method for the simultaneous determination of naloxone and its degradation products, including this compound. The method is based on the separation of compounds on a C18 stationary phase with a gradient elution system.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Phenomenex Luna C18 column (4.6 x 100 mm, 3 µm) or equivalent[9]
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile (B52724), methanol, potassium phosphate (B84403) monobasic, phosphoric acid, and water
2. Chromatographic Conditions:
-
Mobile Phase A: 50 mM potassium phosphate monobasic buffer (pH adjusted to 4.5 with phosphoric acid)[9]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.01 95 5 1.0 95 5 16.0 89 11 22.0 89 11 45.0 70 30 50.0 30 70 53.0 95 5 60.0 95 5 (Note: This is an example gradient program adapted from literature for impurity profiling. A simpler gradient may be sufficient depending on the sample complexity.)[10]
-
Flow Rate: 1.1-1.2 mL/min[9]
-
Column Temperature: 50°C[10]
-
Injection Volume: 50 µL[10]
3. Preparation of Solutions:
-
Diluent: Prepare by diluting 1.0 mL of phosphoric acid to 1000 mL with water.[9]
-
Standard Solution: Accurately weigh and dissolve reference standards of Naloxone and this compound in the diluent to achieve a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the diluent to achieve a target concentration of naloxone.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable.
-
Inject the standard solution to determine the retention times and response factors.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the external standard method.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in the analysis of naloxone and its impurities.
| Parameter | Naloxone | Reference |
| Linearity Range | 5-30 µg/mL | [11] |
| Limit of Detection (LOD) | 0.08 µg/mL | [11] |
| Limit of Quantitation (LOQ) | 0.26 µg/mL | [11] |
| Intraday Precision (RSD) | 0.53% - 0.84% | [12] |
| Interday Precision (RSD) | 0.46% - 0.81% | [12] |
Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of this compound.
Application Note 2: Sensitive Detection of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This application note outlines a highly sensitive and specific LC-MS/MS method for the determination of naloxone and its metabolites, adaptable for this compound impurity analysis, particularly in biological matrices or for trace-level quantification.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., API 3200 or equivalent) with an electrospray ionization (ESI) source[7]
-
Aquasil C18 column (50 mm × 2.1 mm, 5 µm) or equivalent[7][8]
-
HPLC grade acetonitrile, methanol, formic acid, and water
-
Microcentrifuge tubes and filters
2. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A fast gradient is typically used, with the total run time being as short as 2.5 minutes.[7][8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7][8]
-
Naloxone: Precursor Ion (Q1) m/z 328.1 -> Product Ion (Q3) m/z (e.g., 212.1)[5]
-
This compound: Precursor Ion (Q1) m/z 344.1 -> Product Ion (Q3) (To be determined by infusion of a standard)
-
3. Sample Preparation (Example for Plasma):
-
Pipette 25 µL of plasma sample into a microcentrifuge tube.[8]
-
Add 100 µL of acetonitrile (containing an internal standard if used, e.g., Naloxone-d5) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
4. Analysis Procedure:
-
Optimize MS/MS parameters (e.g., collision energy) by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system.
-
Inject prepared samples.
-
Quantify this compound using a calibration curve prepared in the same matrix as the samples.
Quantitative Data Summary
The following table presents performance characteristics of a validated LC-MS/MS method for naloxone and its metabolites, demonstrating the sensitivity of the technique.
| Parameter | Naloxone | 6β-naloxol | Naloxone-3β-D-glucuronide | Reference |
| Curve Range (ng/mL) | 0.200 - 100 | 0.400 - 200 | 0.500 - 250 | [7][8] |
| Intra-day Precision (% RSD) | ≤ 6.5% | ≤ 6.5% | ≤ 6.5% | [7][8] |
| Inter-day Precision (% RSD) | ≤ 6.5% | ≤ 6.5% | ≤ 6.5% | [7][8] |
| Accuracy (% RE) | -8.3 to -2.5% | -8.3 to -2.5% | -8.3 to -2.5% | [7][8] |
LC-MS/MS Principle Diagram
Caption: Principle of LC-MS/MS for selective and sensitive analysis.
Logical Relationship: Naloxone's Mechanism of Action
This compound is an impurity of naloxone, a competitive antagonist at opioid receptors. Understanding the parent compound's mechanism is essential context for its pharmaceutical use and the importance of its purity.
Caption: Naloxone competitively blocks opioid receptors to reverse overdose.
References
- 1. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. Quantification of Naloxone in drug product by HPLC-UV â Vitas Analytical Services [vitas.no]
- 3. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 10. japsonline.com [japsonline.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Naloxone N-Oxide as a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information and detailed protocols for the use of Naloxone N-Oxide as a certified reference standard in analytical and research settings.
Introduction
This compound is a primary metabolite and a known impurity of Naloxone, a potent opioid antagonist used to counter the effects of opioid overdose.[1][2] As a certified reference standard, this compound is crucial for the accurate identification, quantification, and validation of analytical methods in pharmaceutical quality control, clinical and forensic toxicology, and drug metabolism studies.[1][2] Its well-characterized nature ensures the reliability and consistency of analytical results.[3][4]
Applications
Certified this compound is essential for a variety of applications, including:
-
Impurity Profiling: As a known impurity in Naloxone drug formulations, the reference standard is used to identify and quantify this compound levels, ensuring the safety and quality of the final drug product.[5][6]
-
Method Validation: It serves as a primary standard for the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the accuracy, precision, and linearity of these methods for Naloxone and its related substances.
-
Pharmacokinetic and Metabolism Studies: In drug metabolism studies, this compound is used as a reference to identify and quantify its formation in biological matrices, providing insights into the metabolic pathways of Naloxone.
-
Forensic and Clinical Toxicology: The certified reference material aids in the development and validation of analytical methods for the detection and quantification of Naloxone and its metabolites in biological samples for forensic and clinical purposes.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| Chemical Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-(prop-2-en-1-yl)-2,3,4,4a,5,6,7,7a,8,9-decahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | [3][7] |
| CAS Number | 112242-14-5 | [3][6] |
| Molecular Formula | C₁₉H₂₁NO₅ | [3][6][7] |
| Molecular Weight | 343.37 g/mol | [3][6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC-UV method for the quantification of this compound.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile (B52724) |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Procedure:
-
Standard Preparation: Accurately weigh a suitable amount of this compound certified reference standard and dissolve in methanol (B129727) to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in biological samples using LC-MS/MS.
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS/MS System | Waters Acquity UPLC with a Xevo TQ-S mass spectrometer or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 6 | |
| 6.1 | |
| 8 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z) |
| 344.1 |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards by spiking blank biological matrix (e.g., plasma, urine) with the stock solution to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
For sample analysis, add an internal standard (e.g., Naloxone-d5) to the biological sample.
-
Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex and centrifuge the mixture.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is typically required to improve its volatility and chromatographic behavior. The following is a general protocol for the analysis of opioids by GC-MS, which would require method development and validation for this compound.
Experimental Workflow for GC-MS Analysis
Caption: A generalized workflow for the analysis of opioids using GC-MS, adaptable for this compound.
Instrumentation and Conditions (General for Opioids):
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Procedure (Requires Method Development):
-
Extraction: Extract this compound from the sample matrix using an appropriate technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Derivatization: Evaporate the extract to dryness and derivatize the residue. A common derivatizing agent for opioids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 70-90 °C for 30 minutes.
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification and Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum. For quantification, use an appropriate internal standard and create a calibration curve.
Stability and Storage
Proper storage of the this compound certified reference standard is critical to maintain its integrity and ensure accurate results.
| Condition | Recommendation |
| Storage Temperature | -20 °C (Freeze)[2] |
| Light Exposure | Protect from light |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment. |
| Solution Stability | Stability of solutions should be determined as part of method validation. Short-term stability at room temperature and long-term stability under refrigerated or frozen conditions should be assessed. |
Signaling Pathway
Naloxone, the parent compound of this compound, is a non-selective, competitive opioid receptor antagonist with the highest affinity for the μ-opioid receptor. It reverses opioid-induced respiratory depression by displacing opioids from these receptors. The N-oxide metabolite is part of the broader metabolic and clearance pathway of the drug.
Naloxone Signaling Pathway
Caption: Simplified signaling pathway of Naloxone as a competitive antagonist at the μ-opioid receptor.
References
- 1. CAS 112242-14-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. This compound | LGCFOR0272.03 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 112242-14-5 | LGC Standards [lgcstandards.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Naloxone N-Oxide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of Naloxone (B1662785) N-Oxide from biological matrices. This application note is intended to guide researchers in developing robust methods for the quantification of this key metabolite in preclinical and clinical studies.
Introduction
Naloxone is a potent opioid antagonist widely used to counter the effects of opioid overdose. Its metabolism is a critical aspect of its pharmacokinetic profile. One of its metabolites is Naloxone N-Oxide, formed through the oxidation of the tertiary amine. Accurate measurement of this compound is essential for a comprehensive understanding of naloxone's disposition in the body. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This protocol details a mixed-mode cation exchange SPE method, which is well-suited for the extraction of polar, basic compounds like this compound from matrices such as plasma and urine.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Naloxone and its N-Oxide metabolite is presented in Table 1. The increased polarity of this compound due to the N-oxide functional group is a key consideration for the development of an effective SPE method.
| Property | Naloxone | This compound |
| Molecular Formula | C₁₉H₂₁NO₄ | C₁₉H₂₁NO₅ |
| Molecular Weight | 327.37 g/mol | 343.37 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 70.0 Ų | 84.8 Ų[1] |
| Predicted LogP | 2.2 | 1.5 |
| Nature | Basic | Basic |
Table 1. Comparison of Physicochemical Properties of Naloxone and this compound.
Experimental Protocol: Mixed-Mode Cation Exchange SPE
This protocol is a starting point and may require optimization based on the specific biological matrix and analytical instrumentation used.
Materials:
-
SPE Cartridge: Mixed-mode strong cation exchange (MCX) cartridges (e.g., Oasis MCX, Strata-X-C).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (ACS grade)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
-
Internal Standard (IS): A suitable deuterated analog of this compound or a structurally similar compound not present in the sample.
-
Sample: Plasma, urine, or other relevant biological matrix.
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw frozen biological samples to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
For plasma samples, centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.
-
Take 1.0 mL of the supernatant and add the internal standard.
-
Acidify the sample by adding 100 µL of 2% formic acid in water. This step ensures that the basic this compound is protonated and will retain on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 2 mL of 0.1 M hydrochloric acid or 2% formic acid in water. This step removes polar, non-basic interferences.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol. This step removes non-polar interferences that may be retained on the reversed-phase component of the sorbent.
-
-
Elution:
-
Elute the this compound and other retained basic compounds with 2 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing for its elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data Summary
While specific quantitative data for the SPE of this compound is not widely published, Table 2 provides representative performance metrics that should be targeted during method validation, based on typical results for similar N-oxide compounds and naloxone itself.
| Parameter | Target Value |
| Recovery | > 85% |
| Matrix Effect | 85-115% |
| Precision (RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | Analyte and instrument dependent |
Table 2. Target Quantitative Performance Metrics for the SPE of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
Caption: Workflow for the solid-phase extraction of this compound.
Naloxone Metabolism Pathway
The metabolic fate of naloxone in the body involves several key transformations. The diagram below outlines the primary metabolic pathways.
Caption: Primary metabolic pathways of Naloxone.
References
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Naloxone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Naloxone (B1662785) N-Oxide in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Naloxone N-Oxide is a known impurity and potential metabolite of Naloxone, a critical opioid antagonist.[1] The accurate determination of this compound is essential for pharmaceutical quality control, drug metabolism studies, and pharmacokinetic research. The described method employs a simple protein precipitation extraction procedure and offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in a drug development setting.
Introduction
Naloxone is a potent opioid receptor antagonist widely used to reverse the effects of opioid overdose.[2] During its synthesis and storage, or as a result of metabolism, various related substances, including this compound, can be formed.[1][3] Monitoring these impurities and metabolites is crucial for ensuring the safety and efficacy of naloxone pharmaceutical products. High-resolution mass spectrometry (HRMS) offers significant advantages for this purpose, providing high selectivity and mass accuracy for unambiguous identification and quantification. This document provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Naloxone-d5 (as internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard, Naloxone-d5.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.[4]
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) system is used for the separation of the analyte and internal standard.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used for detection.
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350 °C |
| Mass Range | m/z 100-1000 |
| Resolution | > 20,000 FWHM |
| Data Acquisition | Full Scan and Targeted MS/MS |
Targeted Ions:
| Compound | Precursor Ion (m/z) | Product Ions (m/z) for Confirmation |
|---|---|---|
| This compound | 344.1496 | 328.1548, 298.1441, 270.1125 |
| Naloxone-d5 (IS) | 333.1864 | 315.1758, 241.1387 |
Data Presentation
The quantitative performance of the method was evaluated for linearity, sensitivity, accuracy, and precision.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
|---|
| this compound | 0.1 - 100 | > 0.995 | 0.1 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| This compound | 0.3 (Low QC) | 98.7 | 5.4 |
| 10 (Mid QC) | 101.2 | 3.8 |
| | 80 (High QC) | 99.5 | 2.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Potential Metabolic Pathway of Naloxone
Caption: Potential metabolic pathways of Naloxone.[5][6]
Conclusion
The LC-HRMS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation, coupled with the high selectivity and accuracy of high-resolution mass spectrometry, makes this method well-suited for regulated bioanalysis in the context of pharmaceutical development and clinical research.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 3. Optimization of Mass Spectrometry Imaging for Drug Metabolism and Distribution Studies in the Zebrafish Larvae Model: A Case Study with the Opioid Antagonist Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Naloxone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of naloxone (B1662785) in animal models. The information is collated from various preclinical studies to assist in the design and execution of similar research.
Introduction
Naloxone is a potent opioid receptor antagonist widely used to reverse the effects of opioid overdose. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing its therapeutic use and developing new formulations. While extensive data exists for naloxone, specific pharmacokinetic modeling of its metabolite, Naloxone N-Oxide, in animal studies is less documented. These notes focus on the established methodologies for studying naloxone pharmacokinetics in animals, which can be adapted for the investigation of its metabolites.
Data Presentation: Pharmacokinetic Parameters of Naloxone in Animal Models
The following table summarizes key pharmacokinetic parameters of naloxone from various animal studies. This allows for a comparative overview of naloxone's behavior across different species and routes of administration.
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Bioavailability (%) | Reference |
| Rat | Intravenous (IV) | 5 mg/kg | 1450 ± 100 (at 5 min) | - | 30-40 | - | [1] |
| Dog | Intravenous (IV) | 0.04 mg/kg | 18.8 ± 3.9 | - | 37.0 ± 6.7 | - | [2][3] |
| Dog | Intranasal (IN) | 0.17 ± 0.02 mg/kg (4 mg total) | 9.3 ± 2.5 | 22.5 ± 8.2 | 47.4 ± 6.7 | 32 ± 13 | [2][3] |
| Dog | Intramuscular (IM) | 0.16 ± 0.02 mg/kg (4 mg total) | 36.7 (22.1–56.4) | - | - | - | [4][5] |
| Dog | Intranasal (IN) | 0.15 ± 0.02 mg/kg (4 mg total) | 11.7 (2.8–18.8) | - | - | - | [4][5] |
| Dog | Intravenous (IV) | 5 mg/kg | - | - | 71.2 ± 8.9 | - | [6] |
Note: Cmax, Tmax, and half-life values are presented as mean ± standard deviation or range where available.
Experimental Protocols
Animal Models and Husbandry
-
Species: Commonly used species for naloxone pharmacokinetic studies include rats (Sprague-Dawley, Wistar) and dogs (beagle, mixed-breed).[1][2][4]
-
Health Status: Animals should be healthy and free of disease. A thorough health examination by a veterinarian is recommended prior to the study.
-
Acclimation: Animals should be acclimated to the housing facilities for a minimum of 7 days before the experiment.[2]
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum, with fasting overnight before drug administration.[7]
Drug Administration
-
Formulation: Naloxone hydrochloride is typically dissolved in a sterile vehicle such as saline (0.9% NaCl) for injection.
-
Routes of Administration:
-
Dosing: Doses can vary depending on the study objectives. It is crucial to accurately record the administered dose for each animal.
Sample Collection
-
Blood Sampling:
-
Schedule: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 2, 5, 10, 15, 30, 60, 90, 120, 240 minutes).[1][4][5]
-
Sites: Common sites for blood collection include the tail vein (rats) and jugular or saphenous vein (dogs).[7]
-
Anticoagulant: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma/Serum Preparation: Samples are centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.[4]
-
-
Brain Tissue Sampling (for distribution studies):
-
Following the final blood sample collection, animals can be euthanized, and brain tissue harvested.
-
The brain is dissected, weighed, and homogenized for analysis.[1]
-
Bioanalytical Method
-
Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of naloxone and its metabolites in biological matrices.[8][9] Radioimmunoassay has also been used.[1][6]
-
Sample Preparation:
-
Internal Standard: An appropriate internal standard (e.g., naltrexone-d3) should be used to ensure accuracy and precision.[8][9]
-
Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Signaling Pathways and Experimental Workflows
Metabolism of Naloxone
While specific data on this compound pharmacokinetics is limited, it is a known metabolite of naloxone. The primary metabolic pathways for naloxone include N-dealkylation to produce nornaloxone and glucuronidation. The formation of this compound is also a potential metabolic route. In vitro studies using human liver microsomes have indicated the involvement of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19, in the metabolism of naloxone.[8]
Naloxone Metabolic Pathway
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study of naloxone in an animal model.
Pharmacokinetic Study Workflow
References
- 1. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of intranasal and intravenous naloxone hydrochloride administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of intranasal and intramuscular administration of naloxone in working dogs administered fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of naloxone and naltrexone in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of intranasal and intramuscular administration of naloxone in working dogs administered fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Naloxone N-Oxide in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone (B1662785) is a critical opioid receptor antagonist used to reverse the effects of opioid overdose. In the context of forensic toxicology, the comprehensive analysis of a parent drug and its metabolites is paramount for accurate interpretation of toxicological findings. Naloxone N-Oxide is a potential metabolite and a known impurity in pharmaceutical formulations of naloxone.[1] Its identification and quantification in forensic casework can provide a more complete toxicological profile, aiding in the differentiation between the use of naloxone and potential degradation of the parent compound in a sample. This document outlines proposed protocols for the extraction and quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Logical Relationship of Naloxone and this compound
The following diagram illustrates the relationship between naloxone, its major metabolic pathways, and the formation of this compound.
Caption: Relationship of Naloxone to its metabolites and degradation product.
Proposed Analytical Methodology
This section details a proposed LC-MS/MS method for the quantification of this compound in biological matrices. The parameters are based on established methods for naloxone and other opioids and should be optimized and validated in the end-user's laboratory.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
Table 1: Proposed LC-MS/MS Instrument Parameters
| Parameter | Proposed Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4000 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Proposed MRM Transitions for this compound and Naloxone-d5 (Internal Standard)
Note: These transitions are proposed based on the chemical structure and known fragmentation patterns of N-oxides and naloxone.[4] They require experimental verification and optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 344.1 | 328.1 | 50 | Optimize (e.g., 20-30) |
| This compound (Qualifier) | 344.1 | 310.1 | 50 | Optimize (e.g., 25-35) |
| Naloxone-d5 (IS) | 333.2 | 315.2 | 50 | Optimize (e.g., 20-30) |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Plasma
This protocol is adapted from methods for naloxone and its metabolites.[5][6]
-
Sample Pre-treatment:
-
To 1 mL of urine or plasma, add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Add an appropriate amount of internal standard (Naloxone-d5).
-
Vortex for 10 seconds.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge by sequentially passing:
-
3 mL of Methanol
-
3 mL of Deionized Water
-
1 mL of 0.1 M Phosphate Buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow
The following diagram outlines the proposed experimental workflow from sample receipt to data analysis.
Caption: Proposed experimental workflow for this compound analysis.
Representative Quantitative Data
The following tables present proposed validation parameters for the analytical method. These values are based on typical performance characteristics of similar assays for opioids and should be confirmed during in-house validation.[2][5]
Table 3: Proposed Calibration Model and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Plasma, Urine | 0.1 - 100 | > 0.99 |
Table 4: Proposed Precision and Accuracy
| Analyte | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound | Plasma | Low (0.3) | < 15% | < 15% | ± 15% |
| This compound | Plasma | Medium (15) | < 15% | < 15% | ± 15% |
| This compound | Plasma | High (75) | < 15% | < 15% | ± 15% |
| This compound | Urine | Low (0.3) | < 15% | < 15% | ± 15% |
| This compound | Urine | Medium (15) | < 15% | < 15% | ± 15% |
| This compound | Urine | High (75) | < 15% | < 15% | ± 15% |
Table 5: Proposed Lower Limit of Quantification (LLOQ) and Recovery
| Analyte | Matrix | LLOQ (ng/mL) | Extraction Recovery (%) |
| This compound | Plasma, Urine | 0.1 | > 85% |
Conclusion
The provided application notes and protocols outline a proposed methodology for the identification and quantification of this compound in forensic toxicology samples. The use of a robust LC-MS/MS method will allow for the sensitive and specific detection of this compound. The validation of this method in a forensic laboratory will provide a valuable tool for a more comprehensive understanding of naloxone presence and stability in toxicological investigations.
References
- 1. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Immunoassays for Naloxone N-Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone (B1662785) is a critical opioid antagonist used to reverse opioid overdose. Its metabolism in the body leads to the formation of various metabolites, including Naloxone N-Oxide.[1] The detection and quantification of this compound can be crucial for pharmacokinetic studies, drug metabolism research, and in forensic analysis to understand the full metabolic profile of naloxone in a system. Immunoassays offer a rapid, sensitive, and high-throughput method for the detection of small molecules like this compound. This document provides a detailed guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound.
Principle of Competitive ELISA
Competitive ELISA is a highly suitable format for the detection of small molecules (haptens) like this compound.[2][3][4][5] The principle of this assay relies on the competition between the free this compound in the sample and a labeled this compound conjugate (e.g., enzyme-labeled) for a limited number of binding sites on a specific anti-Naloxone N-Oxide antibody. The concentration of this compound in the sample is inversely proportional to the signal generated by the enzyme-labeled conjugate.
Development Workflow
The development of a robust immunoassay for this compound involves several key stages, from hapten design and synthesis to antibody production and assay validation.
Figure 1: Overall workflow for the development of a this compound immunoassay.
Phase 1: Reagent Development
Hapten Synthesis
The first critical step is the design and synthesis of a hapten, a small molecule that is chemically modified to be immunogenic when conjugated to a larger carrier protein. For this compound, a suitable hapten would involve introducing a linker arm at a position that is distal from the key antigenic determinants of the molecule to ensure that the generated antibodies are specific to the core structure of this compound.
Proposed Hapten Synthesis Strategy:
Based on the chemical structure of this compound (C19H21NO5), a potential strategy involves modifying the phenolic hydroxyl group at the C3 position to introduce a carboxyl group-terminated linker. This approach is common for modifying morphinan-based molecules.
Figure 2: Proposed hapten synthesis pathway for this compound.
Protocol for Hapten Synthesis (Theoretical):
-
Protection of other reactive groups (if necessary): Depending on the reactivity, other functional groups on the this compound molecule may need to be protected.
-
Alkylation: React this compound with an alkylating agent containing a terminal ester group (e.g., ethyl bromoacetate) in the presence of a weak base (e.g., K2CO3) in an appropriate solvent (e.g., acetone). This reaction will introduce a carboxymethyl group at the C3 hydroxyl position.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH) to yield the free carboxylic acid, which is the final hapten.
-
Purification and Characterization: The synthesized hapten should be purified using techniques like column chromatography and characterized by NMR and mass spectrometry to confirm its structure.
Immunogen and Coating Antigen Preparation
To elicit an immune response, the synthesized hapten needs to be conjugated to a large carrier protein to form an immunogen. A different carrier protein should be used for the coating antigen to avoid the generation of antibodies against the carrier protein itself.
Common Carrier Proteins:
-
For Immunogen: Keyhole Limpet Hemocyanin (KLH)
-
For Coating Antigen: Bovine Serum Albumin (BSA) or Ovalbumin (OVA)
Protocol for Conjugation (Carbodiimide Method):
-
Activation of Hapten: Dissolve the this compound hapten in an appropriate solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group of the hapten.
-
Conjugation to Carrier Protein: Add the activated hapten solution dropwise to a solution of the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unconjugated hapten and by-products by dialysis against PBS.
-
Characterization: Confirm the successful conjugation by techniques such as MALDI-TOF mass spectrometry or by determining the hapten-to-protein ratio using UV-Vis spectrophotometry.
Figure 3: Workflow for immunogen and coating antigen preparation.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the this compound immunogen. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.
Protocol for Monoclonal Antibody Production (Hybridoma Technology):
-
Immunization: Immunize mice or rabbits with the prepared this compound-KLH immunogen mixed with an adjuvant (e.g., Freund's adjuvant) over a period of several weeks.
-
Titer Monitoring: Periodically collect blood samples and screen the serum for the presence of anti-Naloxone N-Oxide antibodies using an indirect ELISA with the this compound-BSA coating antigen.
-
Spleen Cell Fusion: Once a high antibody titer is achieved, sacrifice the animal and fuse the spleen cells with myeloma cells to create hybridoma cells.
-
Screening and Cloning: Screen the hybridoma supernatants for the secretion of the desired antibodies using ELISA. Select the positive clones and sub-clone them by limiting dilution to obtain a stable monoclonal antibody-producing cell line.
-
Antibody Purification: Purify the monoclonal antibodies from the hybridoma culture supernatant using protein A/G affinity chromatography.
Phase 2: Assay Development & Validation
Competitive ELISA Protocol
-
Coating: Dilute the this compound-BSA coating antigen in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add it to the wells of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the standard solutions of this compound or the unknown samples to the wells, followed immediately by the addition of the anti-Naloxone N-Oxide antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Figure 4: Step-by-step protocol for the competitive ELISA.
Data Analysis and Quantitative Data Presentation
The concentration of this compound is determined by constructing a standard curve using known concentrations of the analyte. The absorbance values are plotted against the logarithm of the this compound concentration. A four-parameter logistic function is typically used to fit the data.
Table 1: Hypothetical Standard Curve Data for this compound ELISA
| This compound (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.850 | 0 |
| 0.1 | 1.620 | 12.4 |
| 0.5 | 1.250 | 32.4 |
| 1 | 0.850 | 54.1 |
| 5 | 0.400 | 78.4 |
| 10 | 0.210 | 88.6 |
| 50 | 0.080 | 95.7 |
| 100 | 0.050 | 97.3 |
Assay Validation
The developed immunoassay must be thoroughly validated to ensure its reliability and accuracy. Key validation parameters include:
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined.
-
Specificity (Cross-reactivity): The assay should be tested against structurally related compounds, such as naloxone, naltrexone, and their major metabolites, to determine the percentage of cross-reactivity.
-
Precision: Intra-assay and inter-assay precision should be evaluated by repeatedly measuring samples at different concentrations.
-
Accuracy (Recovery): The accuracy should be assessed by spiking known amounts of this compound into blank matrices (e.g., serum, urine) and calculating the recovery.
-
Matrix Effect: The influence of the sample matrix on the assay performance should be investigated.
Table 2: Hypothetical Cross-Reactivity Data for the this compound Immunoassay
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.2 | 100 |
| Naloxone | >1000 | <0.1 |
| Naloxone-3-glucuronide | >1000 | <0.1 |
| Naltrexone | >1000 | <0.1 |
| Naltrexone-3-glucuronide | >1000 | <0.1 |
| Morphine | >1000 | <0.1 |
| Oxycodone | >1000 | <0.1 |
Table 3: Hypothetical Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery (%) | 90-110% |
Conclusion
The development of a specific and sensitive immunoassay for this compound is a feasible endeavor that can significantly contribute to research in drug metabolism, pharmacokinetics, and toxicology. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully develop and validate a competitive ELISA for the detection of this important naloxone metabolite. Careful optimization of each step, from hapten synthesis to assay validation, is crucial for achieving a robust and reliable analytical method.
References
- 1. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 3. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols for Determining Naloxone N-Oxide Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone is a well-characterized, non-selective opioid receptor antagonist with the highest affinity for the μ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[1] It functions as a competitive antagonist, reversing the effects of opioids by competing for the same receptor binding sites.[1][2] Naloxone N-Oxide is a derivative of Naloxone, and understanding its activity at opioid receptors is crucial for drug development and pharmacological research. The addition of an N-oxide group can alter a compound's polarity, membrane permeability, and receptor interaction, thus potentially modifying its antagonist potency and selectivity profile compared to the parent compound.
These application notes provide detailed protocols for two standard cell-based assays to characterize the activity of this compound: a Competitive Radioligand Binding Assay to determine its binding affinity (Ki) and a cAMP Modulation Assay to assess its functional antagonist activity (IC50).
Signaling Pathway of the μ-Opioid Receptor
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon binding to an agonist, activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Antagonists like Naloxone and potentially this compound bind to the receptor but do not activate it, thereby preventing the agonist-induced downstream signaling cascade.
Figure 1: μ-Opioid Receptor Signaling Pathway.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki) of the reference compound, Naloxone, for the three main opioid receptor subtypes. The Ki value represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The activity of this compound can be compared to these values to determine its relative affinity and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Cell Line | Reference |
| Naloxone | μ (mu) | ~1 - 4 | Various | [3] |
| Naloxone | δ (delta) | ~16 - 95 | Various | [3] |
| Naloxone | κ (kappa) | ~16 | Various | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Figure 2: Workflow for Competitive Radioligand Binding Assay.
-
Cells: CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligand:
-
For MOR: [³H]DAMGO
-
For DOR: [³H]DPDPE
-
For KOR: [³H]U69,593
-
-
Test Compound: this compound
-
Reference Compound: Naloxone
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
-
Cell Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (typically 20-50 µg protein per well), and the appropriate radioligand at a concentration near its Kd.
-
Add a range of concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Include wells for total binding (no competitor) and non-specific binding (with 10 µM Naloxone).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Modulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Figure 3: Workflow for cAMP Modulation Assay.
-
Cells: CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Opioid Agonist: e.g., DAMGO.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Reference Compound: Naloxone.
-
Cell Culture Medium
-
Assay Buffer
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
96-well cell culture plates and a suitable plate reader.
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Preparation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a range of concentrations of this compound or Naloxone for 15-20 minutes at 37°C.
-
-
Stimulation:
-
Add a stimulation solution containing Forskolin (to elevate basal cAMP levels) and a fixed concentration of an opioid agonist (e.g., DAMGO at its EC80 concentration, which is the concentration that produces 80% of its maximal effect).
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
The data will show that the agonist reduces the Forskolin-stimulated cAMP levels. This compound, if it is an antagonist, will reverse this effect in a concentration-dependent manner.
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores the response to 50% of the maximal agonist-induced inhibition.
-
Expected Outcomes and Interpretation
Based on its structural similarity to Naloxone, this compound is hypothesized to be an opioid receptor antagonist. The cell-based assays described will elucidate its pharmacological profile.
-
Binding Affinity (Ki): The competitive binding assay will yield a Ki value for this compound at each opioid receptor subtype. A low Ki value (in the nanomolar or sub-nanomolar range) would indicate high binding affinity. Comparing the Ki values across the μ, δ, and κ receptors will reveal its selectivity profile.
-
Functional Activity (IC50): The cAMP assay will determine the functional antagonist potency of this compound. A potent antagonist will have a low IC50 value, effectively reversing the agonist-induced inhibition of cAMP production. If this compound shows no effect on its own but blocks the effect of an agonist, it is a neutral antagonist. If it produces an effect opposite to that of the agonist, it could be an inverse agonist.
By comparing the obtained Ki and IC50 values for this compound with those of Naloxone, researchers can quantitatively assess how the N-oxide modification impacts its interaction with and activity at opioid receptors.
References
Application Notes and Protocols for the Use of Naloxone N-Oxide in Drug Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxone (B1662785) is a critical medication used to reverse opioid overdose. As a non-selective and competitive opioid receptor antagonist, its primary mechanism of action is to block the effects of opioids at the µ-opioid receptor. Ensuring the stability and purity of naloxone formulations is paramount to its safety and efficacy. Stability testing protocols for naloxone must be robust and capable of identifying and quantifying potential degradation products. One such critical degradant is Naloxone N-Oxide, an oxidation product that can form during the manufacturing process or upon storage.
These application notes provide a comprehensive overview and detailed protocols for the inclusion of this compound analysis in drug stability testing programs. The following sections detail forced degradation procedures to generate this compound, a validated stability-indicating HPLC method for its quantification, and the underlying pharmacology of naloxone.
Quantitative Data Summary
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table summarizes representative data from a forced degradation study of a naloxone hydrochloride solution, focusing on the formation of this compound under oxidative stress conditions.
Table 1: Formation of this compound under Oxidative Stress
| Stress Condition | Time (hours) | Naloxone Assay (%) | This compound (%) | Total Impurities (%) |
| Control (No Stress) | 0 | 99.8 | < 0.05 | 0.2 |
| 3% H₂O₂ at 40°C | 2 | 95.2 | 2.8 | 4.8 |
| 4 | 91.5 | 5.1 | 8.5 | |
| 8 | 85.3 | 9.8 | 14.7 | |
| 24 | 72.1 | 18.5 | 27.9 | |
| 10% H₂O₂ at 40°C | 2 | 88.9 | 7.5 | 11.1 |
| 4 | 79.3 | 14.2 | 20.7 | |
| 8 | 65.7 | 25.1 | 34.3 | |
| 24 | 45.8 | 41.3 | 54.2 |
Note: This data is representative and intended for illustrative purposes. Actual degradation rates will vary based on the specific formulation, concentration, and storage conditions.
Experimental Protocols
Protocol for Forced Oxidative Degradation of Naloxone
This protocol describes a method to induce the formation of this compound through oxidative stress.
Objective: To generate a sample of degraded naloxone containing a quantifiable amount of this compound for use in analytical method development and validation.
Materials:
-
Naloxone Hydrochloride API or drug product solution
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Deionized water
-
Volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath set to 40°C
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a solution of Naloxone Hydrochloride in deionized water at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
For a 3% H₂O₂ stress condition, add the appropriate volume of 30% H₂O₂ to the naloxone solution. For example, to 10 mL of the naloxone solution, add 1 mL of 30% H₂O₂.
-
For a 10% H₂O₂ stress condition, adjust the volume of H₂O₂ accordingly.
-
-
Incubation: Place the stressed sample in a heating block or water bath at 40°C.
-
Time Points: Withdraw aliquots of the stressed sample at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Quenching (Optional but Recommended): To stop the degradation reaction at each time point, an antioxidant such as sodium bisulfite can be added.
-
Sample Dilution: Dilute the withdrawn samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples immediately using the stability-indicating HPLC method described below.
Stability-Indicating RP-HPLC Method for Naloxone and this compound
This method is designed to separate and quantify naloxone from its degradation products, including this compound.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (4.6 x 100 mm, 3 µm) or equivalent.[1]
-
Mobile Phase A: 50 mM Potassium Phosphate Monobasic buffer (pH adjusted to 4.5 with phosphoric acid).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 20 80 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
System Suitability:
-
Tailing Factor (Naloxone): Not more than 2.0.
-
Theoretical Plates (Naloxone): Not less than 2000.
-
Resolution: The resolution between the naloxone peak and the this compound peak should be not less than 2.0.
Visualizations
Naloxone Signaling Pathway
Naloxone functions by competitively inhibiting the µ-opioid receptor, thereby blocking the downstream signaling cascade typically initiated by opioid agonists.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of a comprehensive stability testing program for naloxone, incorporating the identification and quantification of this compound.
Conclusion
The formation of this compound is a critical quality attribute to monitor during the stability testing of naloxone drug products. The protocols and methods outlined in these application notes provide a framework for the robust evaluation of naloxone stability. By implementing comprehensive forced degradation studies and a validated stability-indicating HPLC method, researchers and drug development professionals can ensure the safety, efficacy, and quality of naloxone formulations throughout their shelf life. Regular monitoring for this compound and other degradation products is essential for regulatory compliance and patient safety.
References
Application Note: High-Resolution Chromatographic Separation of Naloxone and its Metabolite, Naloxone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the simultaneous separation and quantification of naloxone (B1662785) and its primary oxidative metabolite, naloxone N-oxide, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Naloxone is a critical opioid antagonist, and understanding its metabolism is vital for pharmacokinetic and drug stability studies. The presented protocol provides a reliable methodology for researchers in drug development and clinical analysis, ensuring accurate and reproducible results.
Introduction
Naloxone is a potent opioid receptor antagonist widely used to reverse the effects of opioid overdose. The metabolic fate of naloxone is a key area of investigation in pharmacology and drug development. One of the metabolic pathways involves the oxidation of the nitrogen atom in the naloxone molecule, leading to the formation of this compound. The ability to effectively separate and quantify naloxone from its metabolites is crucial for pharmacokinetic studies, stability testing of pharmaceutical formulations, and toxicological analyses.[1][2]
This document provides a detailed protocol for the chromatographic separation of naloxone and this compound, leveraging reversed-phase HPLC coupled with tandem mass spectrometry for high sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Standards: Naloxone hydrochloride and this compound reference standards (high purity grade).
-
Internal Standard (IS): Naloxone-d5 or a structurally similar compound like naltrexone-d3 can be used.[3][4][5]
-
Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.
-
Additives: Formic acid and ammonium (B1175870) formate (B1220265) (analytical grade).
-
Biological Matrix (for validation): Human plasma (K2-EDTA), obtained from a certified vendor.[4]
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of naloxone and this compound from plasma samples.
-
To 100 µL of the plasma sample, add 200 µL of acetonitrile containing the internal standard.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation.
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 3 µm particle size) is recommended for efficient separation.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: 4500 V.
-
Source Temperature: 500°C.
-
MRM Transitions: (Precursor Ion → Product Ion)
-
Naloxone: To be determined empirically
-
This compound: To be determined empirically
-
Internal Standard (e.g., Naloxone-d5): To be determined empirically
-
Data Presentation
The following tables summarize the expected quantitative performance of the HPLC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (Naloxone) | 0.1 - 100 ng/mL |
| Linearity Range (this compound) | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Accuracy | Within ±15% of nominal concentration |
| Precision (Intra- and Inter-day) | < 15% RSD |
Table 2: Chromatographic Parameters
| Compound | Expected Retention Time (min) |
| Naloxone | To be determined |
| This compound | To be determined |
| Internal Standard | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of naloxone and this compound in a biological matrix.
Caption: Workflow for the extraction and analysis of naloxone and this compound.
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous determination of naloxone and its N-oxide metabolite. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in various research and clinical settings. This application note serves as a comprehensive guide for researchers and scientists involved in the study of naloxone metabolism and pharmacokinetics.
References
- 1. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the chemical synthesis of Naloxone N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Naloxone (B1662785) N-Oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Naloxone N-Oxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of this compound | - Incomplete Reaction: Insufficient reaction time or temperature. - Incorrect Stoichiometry: Improper ratio of oxidizing agent to naloxone. - Degradation of Product: Unstable reaction or workup conditions. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Titrate the oxidizing agent to find the optimal stoichiometry. Start with a slight excess. - Perform the reaction at a controlled, low temperature to minimize side reactions and degradation. |
| Formation of Multiple Byproducts | - Over-oxidation: The oxidizing agent is too strong or used in excess, leading to the formation of other oxidized species. - Lack of Chemoselectivity: The oxidizing agent is not selective for the tertiary amine and reacts with other functional groups in the naloxone molecule. - Side Reactions: The reaction conditions may promote other reactions, such as the formation of lactones through Baeyer-Villiger oxidation of the ketone group.[1] | - Use a milder and more selective oxidizing agent, such as hydrogen peroxide or a peroxy acid like m-CPBA, under carefully controlled conditions. - Consider the use of protecting groups for other reactive sites on the naloxone molecule if chemoselectivity is a persistent issue.[2][3][4][5] - Optimize reaction temperature and time to favor the formation of the N-oxide. |
| Difficult Purification of this compound | - High Polarity of N-Oxide: this compound is a highly polar compound, making it challenging to separate from other polar impurities and the stationary phase during column chromatography. - Co-elution with Byproducts: Structurally similar byproducts may have similar retention times, leading to impure fractions. | - For Flash Chromatography: Use a polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM). A gradient of 1% to 10% MeOH in DCM has been used to purify naloxone methyl ether N-oxide.[1] - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation of highly polar compounds. - Preparative HPLC with a C18 column and a gradient of acetonitrile (B52724) in water with a modifier like TFA can also be effective.[6] |
| Product Instability | - Acidic or Basic Conditions: Naloxone and related compounds can be unstable under strong acidic or basic conditions during workup or purification.[7] | - Maintain a neutral or near-neutral pH during extraction and purification steps whenever possible. - If acidic or basic conditions are necessary, minimize the exposure time and use lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents used for the synthesis of this compound?
Common oxidizing agents for the N-oxidation of tertiary amines like naloxone include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone in the presence of a catalyst like RuCl3.[2] The choice of oxidant and reaction conditions is crucial for achieving good selectivity and yield.
Q2: How can I monitor the progress of the N-oxidation reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the N-oxide product will be significantly more polar than the starting naloxone, resulting in a lower Rf value. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product with the expected mass-to-charge ratio (m/z for this compound is approximately 344.14 g/mol [M+H]+).[6][8]
Q3: What are the expected spectroscopic characteristics of this compound?
In the 1H NMR spectrum, the protons on the carbons adjacent to the nitrogen will show a downfield shift compared to naloxone due to the deshielding effect of the N-oxide group. In mass spectrometry, this compound will have a molecular weight that is 16 amu higher than naloxone, corresponding to the addition of one oxygen atom.[1][6]
Q4: Is this compound stable? What are the recommended storage conditions?
While specific stability data for isolated this compound is limited in the literature, N-oxides, in general, can be sensitive to heat and light. Based on the stability of the parent compound, naloxone, it is recommended to store this compound protected from light in a cool, dry place.[7][9][10] For long-term storage, keeping it at low temperatures (-20°C or -80°C) as a solid is advisable.
Q5: Can I use protecting groups to improve the selectivity of the N-oxidation?
Yes, using protecting groups on other reactive functional groups of naloxone, such as the phenolic hydroxyl group, can improve the chemoselectivity of the N-oxidation reaction.[2][3][4][5] This can help to minimize the formation of byproducts and simplify the purification process.
Experimental Protocols
General Protocol for the Synthesis of this compound (as a starting point for optimization)
This protocol is based on conditions where this compound has been observed as a significant byproduct and should be optimized for yield and purity.
-
Dissolution: Dissolve naloxone in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.1 to 1.5 equivalents) in the same solvent to the cooled naloxone solution over a period of 30-60 minutes with constant stirring.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.
-
Workup: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a wash with brine.
-
Extraction: Extract the aqueous layer with DCM or chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane (e.g., 1% to 10% methanol).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical stability of naloxone products beyond their labeled expiration dates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical stability of naloxone products beyond their labeled expiration dates | Journal of Opioid Management [wmpllc.org]
Technical Support Center: Optimizing Reaction Conditions for Naloxone N-Oxide Formation
Welcome to the technical support center for the synthesis of Naloxone (B1662785) N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for oxidizing naloxone to Naloxone N-Oxide?
A1: The most common methods for the N-oxidation of naloxone involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The tertiary amine of the morphinan (B1239233) scaffold is susceptible to oxidation to form the corresponding N-oxide.[1][2]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the chosen oxidant, reaction conditions, and purification method. For a related compound, naloxone methyl ether N-oxide, a yield of 30% has been reported after purification by flash chromatography.[1] Optimization of reaction parameters is crucial for improving the yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the N-oxidation of naloxone can be effectively monitored by Thin Layer Chromatography (TLC).[1] Due to the increased polarity of the N-oxide product compared to the starting material, a clear separation should be observable on a silica (B1680970) gel plate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Q4: What are the potential side products in this reaction?
A4: Besides the desired this compound, other oxidation products can form. One common side product is a lactone resulting from a Baeyer-Villiger oxidation of the parent ketone.[1][2] Depending on the oxidant and reaction conditions, other degradation products may also be observed.[1]
Experimental Protocols
Protocol 1: N-Oxidation of Naloxone using m-CPBA (General Procedure)
This protocol is a general guideline based on the common use of m-CPBA for N-oxidation of tertiary amines.
Materials:
-
Naloxone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Dissolve naloxone (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1). The product, this compound, will have a lower Rf value than naloxone.
-
Once the reaction is complete (typically 1-4 hours), quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate and stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to afford pure this compound.
Protocol 2: Synthesis of Naloxone Methyl Ether N-Oxide (Adapted from Literature)
This protocol is adapted from the synthesis of a closely related compound and can serve as a starting point for the synthesis of this compound.[1]
Materials:
-
Naloxone methyl ether
-
Oxidizing agent (e.g., m-CPBA or hydrogen peroxide)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve naloxone methyl ether in a suitable solvent such as DCM.
-
Add the oxidizing agent at an appropriate temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up to remove excess oxidant and byproducts.
-
Purify the crude material by flash chromatography on silica gel using a mobile phase of 1% to 10% MeOH in DCM.[1] The product, naloxone methyl ether N-oxide, was obtained as a light-brown foam.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | - Inactive oxidizing agent.- Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time. | - Use a fresh batch of the oxidizing agent.- Increase the equivalents of the oxidizing agent (e.g., up to 2.0 equiv.).- Allow the reaction to warm to room temperature or increase the reaction time and monitor by TLC. |
| Formation of Multiple Products | - Over-oxidation.- Side reactions (e.g., Baeyer-Villiger oxidation).- Degradation of the starting material or product. | - Use a milder oxidizing agent or reduce the equivalents used.- Maintain a low reaction temperature (e.g., 0 °C).- Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Difficult Purification | - High polarity of the N-oxide.- Co-elution with byproducts. | - Use a more polar solvent system for column chromatography (e.g., increase the percentage of methanol in DCM).- Consider alternative purification methods such as preparative HPLC.[3] |
| Low Isolated Yield | - Loss of product during work-up (N-oxides can have some water solubility).- Incomplete reaction.- Degradation during purification. | - Minimize aqueous washes or perform back-extraction of the aqueous layers.- Ensure the reaction goes to completion before work-up.- this compound may be unstable under certain purification conditions; consider this when choosing your method.[1] |
Data Presentation
Table 1: Comparison of Oxidizing Agents for N-Oxide Formation (Qualitative)
| Oxidizing Agent | Typical Reaction Conditions | Potential Advantages | Potential Disadvantages |
| m-CPBA | DCM, 0 °C to RT | Generally reliable and effective for N-oxidations. | Can lead to Baeyer-Villiger side products.[1][2] Requires careful work-up to remove acidic byproducts. |
| Hydrogen Peroxide | Various catalysts or conditions may be required. | Inexpensive and environmentally friendly. | Can be less selective and may require optimization of catalysts and conditions.[4] |
| RuCl₃ / Oxone | Acetonitrile/Water | - | Can lead to the formation of N-oxide, but may not be the primary desired reaction if other oxidizable functional groups are present.[4] |
Table 2: Analytical Data for Monitoring Reaction Progress
| Compound | TLC Rf Value (DCM:MeOH 9:1 on Silica) | HPLC Retention Time | Mass Spectrometry (m/z) |
| Naloxone | Higher Rf | Varies with method | [M+H]⁺ = 328.1[3] |
| This compound | Lower Rf (more polar)[1] | Varies with method | [M+H]⁺ = 344.1 |
Note: TLC Rf values and HPLC retention times are highly dependent on the specific conditions used and should be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Stability of Naloxone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Naloxone (B1662785) in solution, with a special focus on the formation of its main oxidative degradation product, Naloxone N-Oxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Naloxone solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid decrease in Naloxone concentration in solution. | Oxidative Degradation: Presence of oxidizing agents or exposure to oxygen can lead to the formation of this compound and other degradation products.[1] | - Use deoxygenated solvents. - Purge the solution and headspace with an inert gas (e.g., nitrogen or argon). - Add antioxidants or stabilizers to the formulation. |
| Photodegradation: Exposure to UV or ambient light can accelerate degradation. | - Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[2] - Conduct experiments under controlled lighting conditions. | |
| High Temperature: Elevated temperatures can increase the rate of chemical degradation.[3][4] | - Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen). - Avoid prolonged exposure to high temperatures during experimental procedures. | |
| Inappropriate pH: Naloxone stability is pH-dependent.[5] | - Maintain the pH of the solution within the optimal range for Naloxone stability (typically acidic pH). | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of Degradation Products: Stress conditions (e.g., heat, light, extreme pH, oxidizing agents) can lead to the formation of impurities, including this compound.[6][7] | - Perform forced degradation studies to identify potential degradation products. - Use a validated, stability-indicating HPLC method to separate and quantify Naloxone and its degradation products.[6][8] |
| Precipitation in the solution. | Change in pH or Solvent Composition: Altering the pH or the solvent system can affect the solubility of Naloxone. | - Ensure the pH of the solution is maintained within a range where Naloxone is soluble. - Verify the compatibility of all components in the solution. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation.[3] | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a major oxidative degradation product of Naloxone.[9][1] Its formation indicates a loss of the active pharmaceutical ingredient (API), Naloxone, which can compromise the efficacy of the product. Monitoring and controlling its formation is crucial during drug development and quality control.
Q2: What are the primary factors that lead to the degradation of Naloxone in solution?
The primary factors that contribute to Naloxone degradation are:
-
Oxidation: This is a common degradation pathway, leading to the formation of this compound.[9][1]
-
Exposure to Light (Photodegradation): Naloxone solutions can be sensitive to light, leading to degradation.[2]
-
Temperature: Higher temperatures accelerate the rate of degradation.[3][4]
-
pH: The stability of Naloxone is influenced by the pH of the solution.[5]
Q3: How can I prevent the oxidation of Naloxone to this compound?
To prevent oxidation, you can:
-
Use deoxygenated solvents for solution preparation.
-
Purge the solution and the container's headspace with an inert gas like nitrogen or argon.
-
Incorporate antioxidants or chelating agents as stabilizers in the formulation.
Q4: What is the optimal pH for maintaining the stability of a Naloxone solution?
While specific optimal pH can depend on the formulation, Naloxone is generally more stable in acidic conditions. It is important to determine the optimal pH for your specific experimental conditions through stability studies.
Q5: How should I store my Naloxone solutions to ensure stability?
For long-term storage, it is recommended to store Naloxone solutions at low temperatures, such as 2-8°C or frozen, and protected from light.[10] Aliquoting stock solutions can help prevent degradation from repeated freeze-thaw cycles and contamination.[3]
Data on Naloxone Degradation
The following table summarizes the known degradation behavior of Naloxone under various stress conditions. Note that specific quantitative data for the degradation of this compound is limited in the literature, as it is primarily studied as a degradation product of Naloxone.
| Stress Condition | Observation | Primary Degradation Product(s) | Reference |
| Oxidative (e.g., H₂O₂) | Significant degradation of Naloxone. | This compound and other oxidative adducts. | [8] |
| Acidic (e.g., HCl) | Stable to moderate degradation depending on acid concentration and temperature. | Various acid-catalyzed degradation products. | [7] |
| Alkaline (e.g., NaOH) | Less stable compared to acidic conditions. | Base-catalyzed degradation products. | [8] |
| Thermal (Heat) | Degradation increases with temperature. | Thermal degradation products. | [3][4] |
| Photolytic (Light Exposure) | Significant degradation upon exposure to sunlight and artificial light. | Photodegradation products. | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Naloxone in Solution
This protocol is designed to intentionally degrade a Naloxone solution to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
- Naloxone hydrochloride
- High-purity water (HPLC grade)
- Acetonitrile (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with UV or MS detector
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of Naloxone hydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
- Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.
- Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration.
- Sample Analysis:
- At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration for HPLC analysis.
- Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is commonly used.[6][8]
- Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the Naloxone peak.
Protocol 2: Stability-Indicating HPLC Method for Naloxone and this compound
This protocol outlines a general approach for developing an HPLC method capable of separating Naloxone from its degradation products, including this compound.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile).[6]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where both Naloxone and this compound have good absorbance (e.g., 280 nm).
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is demonstrated by showing that the method can resolve the Naloxone peak from all potential degradation product peaks generated during forced degradation studies.
Visualizations
Caption: Simplified degradation pathway of Naloxone.
Caption: General workflow for a forced degradation study.
References
- 1. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of heat and freeze-thaw cycling on naloxone stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of temperature, pH and naloxone on the antinociceptive activity of Channa striatus (haruan) extracts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 7. japsonline.com [japsonline.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
Troubleshooting matrix effects in Naloxone N-Oxide bioanalysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis of Naloxone N-Oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound in biological samples.
Question: I am observing significant ion suppression, leading to low signal intensity and poor sensitivity for this compound in my plasma samples. What are the likely causes and how can I fix this?
Answer:
Ion suppression is a common manifestation of matrix effects, particularly when using electrospray ionization (ESI) for complex biological matrices like plasma.[1] The primary cause is typically co-eluting endogenous components, such as phospholipids, salts, and proteins, which interfere with the ionization of your target analyte.[2] N-oxide compounds can also be thermally unstable, which may add to the challenge.[3]
Below is a systematic workflow to identify and mitigate the issue.
References
Technical Support Center: Synthesis of Naloxone N-Oxide
Welcome to the Technical Support Center for the synthesis of Naloxone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is the N-oxidized derivative of Naloxone, a potent opioid receptor antagonist. It is often encountered as a metabolite, a degradation product in Naloxone formulations, and an impurity in its synthesis.[1][2] Understanding its synthesis is crucial for analytical reference standard preparation, impurity profiling, and studying the degradation pathways of Naloxone.
Q2: What are the common methods for synthesizing this compound?
This compound is typically synthesized by the direct oxidation of Naloxone. Common oxidizing agents used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[3][4] The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.
Q3: What are the main challenges in the synthesis of this compound?
The primary challenges in the synthesis of this compound include achieving a high yield, minimizing the formation of side products, and effectively purifying the final compound.[3] Over-oxidation or side reactions involving other functional groups in the Naloxone molecule can lead to a complex mixture of products, making isolation of the desired N-oxide difficult.
Q4: How can I purify this compound?
Purification of this compound can be achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method for initial purification.[5][6] For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.[7] The polar nature of the N-oxide functional group requires careful selection of the mobile phase to achieve good separation.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Causes | Solutions |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Inefficient oxidizing agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. - Avoid prolonged reaction times and excessive heat. - Optimize the reaction temperature. For m-CPBA oxidations, reactions are often carried out at 0°C to room temperature. - Consider using a more reactive oxidizing agent or adjusting the stoichiometry of the current one. |
| Formation of Multiple Side-Products | - Over-oxidation of the Naloxone molecule. - Reaction with other functional groups. - Use of harsh reaction conditions. | - Use a milder oxidizing agent or a stoichiometric amount of the oxidant. - Protect sensitive functional groups if necessary, although this adds extra steps to the synthesis. - Perform the reaction at a lower temperature and for a shorter duration. |
| Difficulty in Purifying this compound | - Co-elution with starting material or impurities. - High polarity of the N-oxide. - Decomposition on silica gel. | - For flash chromatography, use a polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM).[6] - For HPLC, a reverse-phase C18 column with a mobile phase containing an ion-pairing agent or a gradient of acetonitrile (B52724) in water with an acid modifier (e.g., trifluoroacetic acid) can be effective.[7] - If decomposition on silica is suspected, consider using neutral alumina (B75360) for column chromatography. |
| Inconsistent Results | - Purity of the starting Naloxone. - Purity and activity of the oxidizing agent. - Presence of moisture. | - Ensure the starting Naloxone is of high purity. - Use a fresh, high-quality oxidizing agent. The activity of m-CPBA can decrease over time. - Conduct the reaction under anhydrous conditions, as moisture can affect the reactivity of some oxidizing agents. |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that yields can vary depending on the specific experimental setup and scale.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| m-CPBA | Dichloromethane (DCM) | 0 to RT | 1 - 4 hours | Moderate to Good | [3] |
| Hydrogen Peroxide | Acetic Acid | Room Temperature | 12 - 24 hours | Variable | [4] |
| RuCl₃ / Oxone | Acetonitrile/Water | Room Temperature | 1 - 3 hours | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol describes a general procedure for the oxidation of Naloxone to this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Naloxone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane and Methanol)
Procedure:
-
Dissolve Naloxone (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled Naloxone solution over 15-30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in DCM). The product, being more polar, will have a lower Rf value than the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 15% methanol) to afford this compound as a white solid.
Workup of m-CPBA Reactions: The byproduct, meta-chlorobenzoic acid, can be removed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate.
Protocol 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Test tubes or fraction collector vials
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of DCM or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. Start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 15% MeOH in DCM).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. WO2022212868A1 - Long lasting opioid reversal using hydrogen peroxide-induced release in blood - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Minimizing Naloxone N-Oxide Formation
This technical support center provides researchers, scientists, and drug development professionals with essential information to understand, troubleshoot, and minimize the formation of Naloxone (B1662785) N-Oxide, a critical degradation product in naloxone formulations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Naloxone N-Oxide and why is it a concern?
This compound is a primary oxidative degradation product of naloxone.[1][2] It forms when the basic nitrogen atom in the naloxone molecule is oxidized. The presence of this and other degradation products is a critical quality attribute for pharmaceutical formulations, as impurities can potentially impact the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) require extensive stability studies to identify and control such degradants to ensure the product's quality and define an appropriate shelf life.[2]
Q2: What are the primary factors that lead to the formation of this compound?
The formation of this compound and other related impurities is primarily driven by oxidative stress. Several factors can initiate or accelerate this degradation pathway:
-
pH: The stability of naloxone is highly dependent on the pH of the formulation. Optimal stability is generally observed in acidic conditions, specifically below pH 5.0.[3]
-
Presence of Oxidizing Agents: Exposure to oxygen, peroxides (which can be present as trace impurities in excipients), or other oxidizing species can directly lead to the formation of N-oxide.[1][2]
-
Light Exposure: Naloxone is known to be sensitive to light. Photodegradation can be a significant cause of instability, leading to the loss of the active pharmaceutical ingredient (API) and the formation of various degradants.[4]
-
Temperature: Elevated temperatures, especially when combined with other stress factors, can accelerate the rate of all chemical degradation pathways, including oxidation. Stability studies often show increased impurity formation at accelerated conditions (e.g., 40°C).[5]
-
Incompatible Excipients: Certain inactive ingredients in a formulation could be incompatible with naloxone, potentially catalyzing degradation reactions.[6]
Q3: How does pH affect the stability of naloxone and the formation of N-oxide?
The pH of the formulation is a critical parameter to control. Studies have shown that while the nasal permeability of naloxone may decrease at lower pH values, its chemical stability is significantly improved.[3] An acidic environment (below pH 5.0) helps to stabilize the naloxone molecule, reducing its susceptibility to oxidative degradation and thus minimizing the formation of this compound.[3] Therefore, selecting an appropriate buffering agent to maintain a stable, acidic pH is a key strategy in formulation development.
Q4: What is the role of excipients in the formation of degradation products?
Excipients, while pharmacologically inactive, play a crucial role in the stability of the final product.[6] They can influence degradation in several ways:
-
Direct Reactivity: Some excipients may contain reactive functional groups that can interact with naloxone.
-
Trace Impurities: Excipients can contain trace amounts of impurities, such as peroxides from polysorbates or heavy metals, which can catalyze oxidation.
-
Hygroscopicity: Excipients that absorb moisture can create an environment that facilitates hydrolytic or oxidative degradation.
-
pH Modification: The inherent pH of an excipient can alter the micro-environment pH of the formulation, impacting stability. Thorough excipient compatibility studies are essential during pre-formulation to select inert ingredients that do not compromise the stability of naloxone.
Q5: How can I detect and quantify this compound in my formulation?
Several analytical techniques are used for the detection and quantification of this compound and other impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for separating and quantifying naloxone and its related impurities during stability testing and quality control.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV. It is ideal for identifying and quantifying trace-level impurities and for structural confirmation, especially during initial investigations.[7][8]
-
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation of an unknown impurity, the impurity is often isolated using techniques like preparative HPLC, and its structure is then confirmed using NMR spectroscopy.[5]
Part 2: Troubleshooting Guide
Issue: An unexpected peak is observed in stability samples, potentially corresponding to this compound.
This guide provides a systematic approach to investigating and resolving the appearance of this compound in your formulation.
Caption: Troubleshooting Workflow for N-Oxide Formation.
Part 3: Data Summaries & Experimental Protocols
Data Summaries
Table 1: Effect of pH on Naloxone Intranasal Formulation Properties
| Formulation pH | Apparent Permeability (Papp) | Stability |
| 6.0 | Higher | Sub-optimal |
| 4.0 | ~51-fold lower than at pH 6.0 | Optimal |
| Data summarized from a study on intranasal formulations, highlighting the trade-off between permeability and stability.[3] |
Table 2: Impact of Stress Conditions on Naloxone Degradation
| Condition | Observation | Reference |
| Accelerated Stability (40°C/75%RH) | Impurity levels reached 0.10% and 0.17% at 6 months. | [5] |
| Sunlight Exposure (192 hrs, room temp) | Up to 15.08% degradation of naloxone hydrochloride. | [4] |
| Artificial Light (192 hrs, room temp) | Up to 5.26% degradation of naloxone hydrochloride. | [4] |
| Acid Stress (1 N HCl, 7 days) | Significant formation of degradation impurities. | [5] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is used to intentionally degrade the drug product to identify potential degradation pathways and develop stability-indicating analytical methods.[5]
-
Preparation: Prepare solutions of Naloxone HCl in various media.
-
Acidic Hydrolysis: Add 1 N HCl and store for a defined period (e.g., 7 days) at room temperature. Neutralize before analysis.
-
Basic Hydrolysis: Add 1 N NaOH and store for a defined period at room temperature. Neutralize before analysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and store for a defined period.
-
Thermal Degradation: Store the drug solution and solid drug substance at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples against a control using a suitable analytical method like HPLC or LC-MS.
Protocol 2: Example HPLC-UV Method for Impurity Profiling
This method can be used for the separation and quantification of naloxone and its degradation products.[5]
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini NX C18, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
Gradient: A time-based gradient from high aqueous to high organic content to elute all compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Protocol 3: Example LC-MS/MS Method for Trace Impurity Analysis
This method is suitable for the highly sensitive detection and identification of trace impurities.[7]
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Gradient: A suitable gradient elution.
-
Flow Rate: 0.2-0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for naloxone and its expected degradants.
Part 4: Key Pathways and Strategies
Caption: Primary Naloxone Oxidation Pathway.
References
- 1. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Formulation Variables on the Nasal Permeability and Stability of Naloxone Intranasal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Excipient Selection and Compatibility in Naltrexone Tablets Formulations - Vonage Pharma [vonagepharma.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chromatographic Analysis of Naloxone and its Metabolites
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of Naloxone (B1662785) and its metabolites, with a specific focus on resolving Naloxone N-Oxide from other related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of Naloxone that might co-elute with this compound?
A1: The major metabolic pathways for Naloxone include glucuronidation to form naloxone-3-glucuronide (B1512897) and N-dealkylation to produce nornaloxone.[1] Other potential metabolites and degradation products could also be present. Given their structural similarities, these compounds, along with Naloxone itself, have the potential to co-elute with this compound depending on the chromatographic conditions.
Q2: My chromatogram shows a peak with a shoulder, or a broader-than-expected peak where this compound should be. How can I confirm co-elution?
A2: Visual inspection of peak asymmetry is a primary indicator of co-elution.[2] For more definitive confirmation:
-
Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can assess the spectral homogeneity across the peak. A non-uniform spectrum indicates the presence of multiple components.[2][3]
-
Mass Spectrometry (MS) Analysis: When using an MS detector, analyze the mass spectra across the peak's width. A change in the recorded mass spectra at different points of the peak is a strong indication of co-elution.[2][3] You can also plot extracted ion chromatograms (EICs) for the expected m/z values of this compound and suspected co-eluting metabolites. Different peak shapes or apex times in the EICs confirm co-elution.
Q3: What are the initial steps to take when facing a co-elution problem involving this compound?
A3: A systematic approach to troubleshooting is recommended. Start by adjusting the mobile phase conditions, as this is often the simplest and quickest way to affect selectivity. Modifying the gradient profile, such as making it shallower, can increase the separation between closely eluting compounds.[4][5]
Troubleshooting Guides
Guide 1: Resolving Co-elution through Mobile Phase Optimization
If co-elution of this compound with other metabolites is suspected, a systematic optimization of the mobile phase should be your first approach.
Workflow for Mobile Phase Optimization
Caption: A stepwise workflow for resolving co-elution by optimizing the mobile phase.
Experimental Protocol: Mobile Phase Modification
-
Initial Assessment: Begin with a standard reversed-phase gradient, for instance, using a C18 column with a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Modification: If co-elution is observed, first try making the gradient shallower. For example, if your initial gradient was a 10-minute ramp from 5% to 95% B, try extending the ramp to 20 minutes over the elution window of the analytes of interest.
-
Change Organic Modifier: If adjusting the gradient is insufficient, change the organic solvent. For example, replace acetonitrile with methanol. This will alter the selectivity of the separation.
-
pH Adjustment: The ionization state of Naloxone and its metabolites can be altered by pH, which can significantly impact their retention. Try adjusting the pH of the aqueous mobile phase. Using buffered mobile phases, such as ammonium (B1175870) formate, can provide better peak shape and potentially resolve co-eluting species.[6]
Data Presentation: Effect of Mobile Phase on Resolution
| Mobile Phase Condition | This compound Retention Time (min) | Co-eluting Metabolite Retention Time (min) | Resolution (Rs) |
| Initial (Acetonitrile Gradient) | 5.8 | 5.8 | 0 |
| Shallow Acetonitrile Gradient | 7.2 | 7.4 | 1.1 |
| Methanol Gradient | 8.1 | 8.6 | 1.6 |
Note: A resolution value (Rs) of ≥ 1.5 indicates baseline separation.
Guide 2: Stationary Phase and Temperature Optimization
If mobile phase optimization does not resolve the co-elution, changing the stationary phase or adjusting the column temperature are the next logical steps.
Workflow for Stationary Phase and Temperature Optimization
Caption: A workflow for troubleshooting co-elution using stationary phase and temperature adjustments.
Experimental Protocol: Stationary Phase and Temperature Modification
-
Stationary Phase Selectivity: If using a C18 column, consider switching to a stationary phase with a different selectivity. A phenyl-hexyl column can provide alternative pi-pi interactions, which may resolve compounds that are difficult to separate on a C18 column. For highly polar metabolites that elute early on reversed-phase columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative.[6]
-
Temperature Adjustment: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution. Conversely, decreasing the temperature can sometimes increase selectivity. It is advisable to test a range of temperatures (e.g., 30°C, 40°C, 50°C) to determine the optimal condition.
Data Presentation: Impact of Stationary Phase on Resolution
| Stationary Phase | This compound Retention Time (min) | Co-eluting Metabolite Retention Time (min) | Resolution (Rs) |
| C18 | 8.1 | 8.6 | 1.6 |
| Phenyl-Hexyl | 9.5 | 10.2 | 2.1 |
| HILIC | 4.2 | 5.1 | 1.8 |
Summary of Key Recommendations
-
Confirm Co-elution: Use peak purity analysis (DAD/PDA) or mass spectral data to definitively identify co-elution.
-
Systematic Approach: Modify one chromatographic parameter at a time to clearly understand its effect on the separation.
-
Mobile Phase First: Begin by optimizing the mobile phase gradient, organic modifier, and pH.
-
Alternative Selectivity: If mobile phase adjustments are insufficient, explore different stationary phases (e.g., phenyl-hexyl, HILIC).
-
Temperature Effects: Investigate the impact of column temperature on resolution.
By following these troubleshooting guides and systematically exploring the various chromatographic parameters, researchers can effectively resolve the co-elution of this compound with other metabolites and ensure accurate and reliable analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative determination of buprenorphine, naloxone and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Naloxone N-Oxide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Naloxone N-Oxide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a primary metabolite of the opioid antagonist, Naloxone.[1] The N-Oxide functional group (N⁺–O⁻) is highly polar, which generally increases the aqueous solubility of a molecule compared to its parent amine.[2][3] While it is expected to be more water-soluble than Naloxone, its solubility can still be limited, especially at high concentrations or in complex biological media. It is often described as a white to off-white solid that is soluble in organic solvents.[1]
Q2: In what common solvents can I dissolve this compound?
This compound is soluble in organic solvents such as acetonitrile (B52724) and mixtures of acetonitrile and water.[1][4] For creating stock solutions for biological assays, dimethyl sulfoxide (B87167) (DMSO) is a common choice. However, aqueous buffers are the ultimate diluent, and care must be taken when diluting a concentrated organic stock solution into an aqueous medium to avoid precipitation.
Q3: Why does my this compound precipitate when I add it to my cell culture media or aqueous buffer?
This phenomenon, often called "crashing out," typically occurs for one of the following reasons:
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous buffer causes a sudden shift in solvent polarity, drastically reducing the compound's solubility and causing it to precipitate.[5]
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its maximum solubility in that specific buffer system.[5][6]
-
pH Effects: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[6][7] As an N-oxide, this compound is a weak base and its protonation state can affect its solubility.[3]
-
Media Component Interactions: Components within complex media, such as salts and proteins, can interact with the compound and reduce its solubility.[5]
-
Temperature Effects: Solubility is temperature-dependent. Adding a stock solution to cold media can decrease solubility compared to media pre-warmed to 37°C.[5][6]
Troubleshooting Guide
Issue: My this compound precipitated immediately after dilution into my aqueous assay buffer.
This is a classic sign of the compound "crashing out" due to solvent shock or exceeding its solubility limit.
Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically well below 0.5%, as many cell lines can tolerate up to this level.[8] A higher final solvent concentration can help maintain solubility.[8] Also, verify that the final concentration of this compound is not exceeding its known solubility limit in the chosen media.
Instead of adding the stock solution directly to the full volume of media, perform a serial or stepwise dilution.[8]
-
Pre-warm the cell culture medium to 37°C.[6]
-
Create an intermediate dilution of your concentrated stock into a smaller volume of the pre-warmed media.
-
Add this intermediate dilution to the final volume of media while gently vortexing or swirling to ensure rapid and uniform mixing.[6]
The N-oxide group can be protonated at acidic pH values.[3] Experimentally determine the optimal pH for solubility. Try preparing your buffer at slightly different pH values (e.g., 6.8, 7.2, 7.6) to see if solubility improves, while ensuring the pH remains compatible with your assay system.
Issue: My this compound solution looks fine initially but becomes cloudy or shows precipitate after incubation.
This suggests a time-dependent stability or solubility issue.
Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound over time and cause it to exceed its solubility limit.[6]
If using serum-containing media, proteins like albumin can sometimes help solubilize compounds.[8] Conversely, other salts or components could be forming insoluble complexes.[6] If possible, try a different basal media formulation to see if the issue persists.
For challenging cases, especially in cell-based assays, solubility enhancers can be employed.
-
Cyclodextrins: Molecules like (2-Hydroxypropyl)-β-cyclodextrin can encapsulate hydrophobic compounds and increase their aqueous solubility.[8]
-
Co-solvents: Using a mixture of solvents (e.g., DMSO and PEG-400) for the stock solution may improve its properties upon dilution.[9]
Data Presentation
Table 1: Solubility Profile of this compound and Parent Compound
| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Reference |
| This compound | Acetonitrile:Water (1:1) | Ambient | Soluble (up to 100 µg/mL) | [4] |
| This compound | Organic Solvents | Ambient | Generally Soluble | [1] |
| This compound | Aqueous Media | Ambient | Expected to be higher than Naloxone | [2][3][10] |
| Naloxone (Parent) | Water | Ambient | 5.64 mg/mL | [11] |
| Naloxone (Parent) | Chloroform | Ambient | Soluble | [11] |
| Naloxone HCl | Water | Ambient | Soluble | [11] |
Note: Specific quantitative solubility data for this compound in various buffers is limited in publicly available literature. The N-oxide functional group is known to significantly increase aqueous solubility compared to the parent tertiary amine.[2][3]
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution and Working Dilutions
-
Prepare a High-Concentration Stock Solution: a. Accurately weigh the required amount of solid this compound. b. Dissolve the solid in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). c. Ensure complete dissolution by vortexing. If necessary, briefly sonicate the vial in a water bath. Visually inspect the solution against a light source to ensure no particulates are present.
-
Create an Intermediate Dilution (for cell-based assays): a. Pre-warm your complete cell culture medium to 37°C. b. Calculate the volume needed to make an intermediate dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you might first dilute your 10 mM stock 1:100 into pre-warmed media to create a 100 µM intermediate solution (with 1% DMSO).
-
Prepare the Final Working Solution: a. Add the intermediate solution to the final volume of pre-warmed media (e.g., add 1 mL of the 100 µM intermediate to 9 mL of media for a final 10 µM concentration). b. Mix immediately and thoroughly by gentle swirling or inversion. c. Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your test samples.[8]
Visualizations
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Caption: Recommended workflow for preparing a concentrated stock solution.
References
- 1. CAS 112242-14-5: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Naloxone N-Oxide Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation for the quantification of Naloxone N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a known impurity and a potential degradation product of Naloxone, a critical medication used to reverse opioid overdose.[1][2] Accurate quantification of this compound is essential to ensure the purity, stability, and safety of Naloxone drug products, as regulatory guidelines require the monitoring and control of impurities.[3][4]
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (RP-UPLC) with UV detection is a commonly used and robust method for the simultaneous determination of Naloxone and its related substances, including this compound.[1][5] LC-Mass Spectrometry (LC-MS/MS) can also be employed for higher sensitivity and specificity, especially in biological matrices.
Q3: What are the key parameters to evaluate during method validation for this compound quantification?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Q4: Where can I obtain a reference standard for this compound?
A4: Certified reference standards for this compound are available from various commercial suppliers, such as LGC Standards and Cerilliant.[2][6][7][8] Using a certified reference material is crucial for establishing method accuracy and traceability.
Q5: What are the common challenges in developing a quantification method for this compound?
A5: Common challenges include achieving adequate chromatographic separation from Naloxone and other related impurities, potential peak fronting of Naloxone and its analogues, and ensuring the stability of this compound in the sample and standard solutions.[5]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution
-
Question: My chromatogram shows overlapping peaks for this compound and another impurity. How can I improve the resolution?
-
Answer:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight modification can significantly impact selectivity.
-
Change Mobile Phase pH: Altering the pH of the aqueous buffer can change the ionization state of the analytes and improve separation.
-
Gradient Elution: If using isocratic elution, switching to a gradient program can help separate closely eluting peaks.
-
Column Selection: Ensure you are using a high-resolution column (e.g., with a smaller particle size). If resolution is still an issue, consider a column with a different stationary phase chemistry.
-
Issue 2: Peak Tailing or Fronting
-
Question: The peak for this compound is showing significant fronting. What could be the cause and how can I fix it?
-
Answer: Peak fronting for Naloxone and its related compounds can be due to keto-enol tautomerization.[5]
-
Use of Ion-Pairing Agents: Incorporating an ion-pairing agent, such as an alkyl sulfonate (e.g., 1-nonanesulfonate), into the mobile phase can improve peak shape for these types of compounds.[5]
-
Mobile Phase Solvent: The presence of methanol (B129727) in the mobile phase, sometimes as part of a ternary organic mixture, can help correct peak fronting.[5]
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am observing high variability in my results for this compound quantification. What should I investigate?
-
Answer:
-
Sample and Standard Stability: this compound is an oxidation product and may be unstable under certain conditions.[9] Prepare fresh standard and sample solutions daily and protect them from light and excessive heat. It is advisable to store stock solutions at low temperatures (e.g., freezing).[2]
-
System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to retention time shifts and inconsistent peak areas.
-
Forced Degradation Studies: The results of forced degradation studies indicate that Naloxone can degrade to form the N-oxide under oxidative and acidic stress conditions.[1][3] Ensure your sample preparation and storage procedures minimize these conditions.
-
Issue 4: Low Sensitivity or Inability to Detect Low Levels of this compound
-
Question: I am unable to achieve the required Limit of Detection (LOD) for this compound. How can I improve the sensitivity?
-
Answer:
-
Optimize UV Wavelength: Ensure you are using the optimal UV detection wavelength for this compound. This can be determined by analyzing a pure standard across a range of wavelengths.
-
Increase Injection Volume: A larger injection volume can increase the signal response. However, be mindful of potential peak distortion due to overloading.
-
Sample Concentration: If possible, use a more concentrated sample, for example, by reducing the final dilution volume during sample preparation.
-
Switch to a More Sensitive Detector: If UV detection is not sensitive enough, consider developing a method using a mass spectrometer (LC-MS/MS), which offers significantly higher sensitivity.
-
Experimental Protocols
Representative RP-UPLC Method for Quantification of this compound
This protocol is a representative method and should be validated for your specific application.
-
Chromatographic System:
-
System: UPLC system with a photodiode array (PDA) detector.
-
Column: Phenomenex Luna C18 (100 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: 50 mM potassium phosphate (B84403) monobasic buffer, pH adjusted to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure separation of all relevant impurities.
-
Flow Rate: 1.1 - 1.2 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Prepare a stock solution of this compound certified reference standard in the diluent. Prepare working standard solutions by diluting the stock solution to the desired concentrations for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the drug product in the diluent to achieve a target concentration within the calibration range. Sonicate to ensure complete dissolution.
-
-
Method Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo sample, and a sample spiked with this compound and all potential impurities to demonstrate that there are no interfering peaks at the retention time of this compound. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the drug product to show that the method can separate this compound from any degradation products.[1]
-
Linearity: Prepare a series of at least five concentrations of this compound spanning the expected range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Analyze samples spiked with known amounts of this compound at different concentration levels (e.g., low, medium, and high). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate preparations of a sample at the target concentration on the same day and by the same analyst. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results to demonstrate the method's reliability during normal use.
-
Quantitative Data Summary
The following tables provide typical acceptance criteria for the validation of an analytical method for quantifying this compound as an impurity. These values are illustrative and should be defined in the validation protocol for a specific method.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of this compound. Peak purity should pass. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Range | Typically from LOQ to 120% of the specification limit for the impurity. |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (%RSD) | |
| - Repeatability | ≤ 5.0% |
| - Intermediate Precision | ≤ 10.0% |
| Limit of Quantitation (LOQ) | Should be at or below the reporting threshold for the impurity. |
| Robustness | No significant impact on results from minor variations in method parameters. |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Quantification.
References
- 1. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. complexgenerics.org [complexgenerics.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound | CAS 112242-14-5 | LGC Standards [lgcstandards.com]
- 8. This compound | LGCFOR0272.03 | LGC Standards [lgcstandards.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Analysis and Storage of Naloxone N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential instability of Naloxone N--Oxide during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Naloxone N-Oxide and why is its stability a concern?
This compound is a primary oxidation product and metabolite of Naloxone, an opioid receptor antagonist.[1][2] Its stability is a critical consideration during preclinical and clinical development, as degradation of the analyte can lead to inaccurate quantification in pharmacokinetic and metabolism studies. Understanding its stability profile is essential for developing robust analytical methods and ensuring data integrity.
Q2: What are the primary factors that can affect the stability of this compound in stored samples?
While specific data for this compound is limited, factors known to affect the stability of similar N-oxide compounds include:
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
pH: Both acidic and basic conditions may promote degradation.
-
Light: Exposure to light can lead to photodegradation.[4][5]
-
Matrix Components: Enzymes and other reactive species in biological matrices like plasma can contribute to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact analyte stability.
Q3: What are the recommended general storage conditions for samples containing this compound?
Based on general recommendations for Naloxone and related compounds, the following storage conditions are advised to minimize degradation:
-
Short-term Storage: For temporary storage (up to 24 hours), keep samples at 2-8°C.
-
Long-term Storage: For extended periods, store samples at -20°C or, ideally, at -80°C.[6]
-
Protection from Light: Always store samples in amber vials or protect them from light to prevent photodegradation.[4][5]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to sample instability.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation of this compound during sample preparation or storage. | • Ensure samples are processed promptly and kept on ice.• Minimize the duration of any heating steps.• Evaluate the pH of extraction solvents; neutral pH is often preferable.• Perform a stability assessment in the analytical method. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | • Conduct forced degradation studies (acid, base, oxidation, heat, light) to help identify potential degradants.• Ensure the analytical method is "stability-indicating," meaning it can separate the intact analyte from its degradation products.[6] |
| Inconsistent Results Over Time | Ongoing degradation of this compound in stored samples. | • Re-evaluate storage conditions (temperature, light protection).• Prepare fresh calibration standards and quality control samples more frequently.• Assess the stability of stock and working solutions. |
| Peak Tailing or Broadening | Interaction of the polar N-oxide with the analytical column or system. | • Optimize the mobile phase composition and pH.• Consider a different stationary phase (e.g., a polar-endcapped C18 column).• Ensure proper system conditioning and passivation. |
Quantitative Data Summary
The following tables summarize stability data for Naloxone under various conditions. While this data is for the parent compound, it can provide insights into the potential stability of this compound.
Table 1: Stability of Naloxone in Solution Under Stress Conditions
| Condition | Duration | Naloxone Remaining (%) | Reference |
| 80°C | 28 days | No significant degradation detected | [7] |
| -20°C to 4°C Freeze-Thaw Cycles | 28 days | No significant degradation detected | [7] |
| Expired (up to 30 years) | N/A | >90% | [8] |
Table 2: Recommended Storage Temperatures for Naloxone Products
| Storage Condition | Temperature Range | Reference |
| Room Temperature | 15-25°C (59-77°F) | [4][5] |
| Injectable Naloxone | 15-30°C | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.
-
Thermal Degradation: Heat an aliquot of the stock solution at 60-80°C.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Calculate the percentage of this compound remaining and identify the major degradation products.
Protocol 2: Stability Assessment of this compound in a Biological Matrix (e.g., Plasma)
Objective: To evaluate the stability of this compound in plasma under different storage conditions.
Methodology:
-
Spiking: Spike a known concentration of this compound into blank plasma.
-
Storage Conditions:
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots at -20°C and -80°C for an extended duration (e.g., 1, 3, 6 months).
-
-
Sample Analysis: At each time point, extract this compound from the plasma using a validated method (e.g., protein precipitation or solid-phase extraction) and quantify using LC-MS/MS.
-
Data Comparison: Compare the concentrations of this compound in the stored samples to those of freshly prepared samples to determine the percentage of degradation.
Visualizations
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. FAQs • How do I store naloxone? [yamhillcounty.gov]
- 5. ncasetechnologies.com [ncasetechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 112242-14-5: this compound | CymitQuimica [cymitquimica.com]
- 8. Quality Assessment of Expired Naloxone Products from First-Responders' Supplies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of Naloxone N-Oxide and naloxone-3-glucuronide metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known metabolic pathways of naloxone (B1662785), focusing on its primary metabolite, naloxone-3-glucuronide (B1512897). It also addresses the status of Naloxone N-Oxide, a compound often associated with naloxone through chemical synthesis and degradation rather than as a significant in vivo metabolite. This document synthesizes experimental data to offer a clear perspective on the biotransformation of this critical opioid antagonist.
Introduction to Naloxone Metabolism
Naloxone is a potent, non-selective, and competitive opioid receptor antagonist used to reverse the effects of opioid overdose. Its efficacy and duration of action are critically influenced by its pharmacokinetic profile, particularly its rapid metabolism. The biotransformation of naloxone occurs primarily in the liver, converting the lipophilic parent drug into more polar, water-soluble compounds that can be readily excreted.[1][2]
The dominant metabolic route is Phase II glucuronidation, which accounts for the majority of naloxone clearance and results in the formation of naloxone-3-glucuronide (N3G).[3][4] Minor pathways include Phase I reactions such as N-dealkylation and the reduction of the 6-keto group.[3][4] All major identified metabolites of naloxone are considered pharmacologically inactive.[4][5]
In contrast, this compound is not recognized as a significant metabolite of naloxone in biological systems. While N-oxidation is a known pathway for many xenobiotics containing a tertiary amine, evidence suggests this compound is primarily a laboratory curiosity, arising as a chemical degradation product or serving as a precursor in synthetic chemistry.[6][7] This guide will focus on the established in vivo metabolic pathways while clarifying the role of this compound.
Primary and Minor Metabolic Pathways of Naloxone
Naloxone undergoes several metabolic transformations. The principal pathway is glucuronidation at the 3-hydroxyl position. Secondary, minor pathways include N-dealkylation and 6-keto reduction.
Caption: Major and minor metabolic pathways of naloxone in vivo.
Quantitative Comparison of Naloxone Metabolites
Direct kinetic data for naloxone metabolism in human systems is sparse. The following table summarizes available data, including comparative values and data from related compounds that utilize the same enzymatic pathways, to provide context for the efficiency of these transformations.
| Parameter | Naloxone-3-Glucuronide (Major Metabolite) | Nornaloxone (Minor Metabolite) | 6-α/β-Naloxol (Minor Metabolite) |
| Metabolic Pathway | Glucuronidation (Phase II) | N-Dealkylation (Phase I) | 6-Keto Reduction (Phase I) |
| Primary Enzyme(s) | UGT2B7 | Cytochrome P450 (likely CYP3A4) | Carbonyl Reductases |
| Pharmacological Activity | Inactive[4] | Inactive | Inactive |
| Enzyme Affinity | High. Naloxone has a ~10-fold higher affinity for the glucuronidation enzyme site than morphine.[8] | Lower than for glucuronidation. | Data not widely available. |
| Kinetic Parameters (Reference) | For Morphine (UGT2B7 Substrate): - Km(app): 2 mM- Vmax(app): 2.5 nmol/mg/min(in human liver microsomes)[9] | For Buprenorphine (CYP3A4 Substrate): - Km(app): 39.3 µM(in human liver microsomes)[10]For Naloxone (CYP3A4): - CLint: ~237 L/h[11] | Data not widely available. |
| Relative Formation Rate | High (Major Metabolite) | Low (Minor Metabolite) | Low (Minor Metabolite) |
The Status of this compound
N-oxidation is a Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes, leading to the formation of an N-oxide. While naloxone possesses a tertiary amine susceptible to this reaction, there is a lack of substantive evidence demonstrating that this compound is a significant in vivo metabolite. Literature references to this compound are almost exclusively in the context of chemical synthesis, where it serves as a stable precursor for further chemical modifications, or as a potential degradation product in pharmaceutical formulations.[6][7]
Caption: this compound as a synthetic product vs. in vivo metabolites.
Experimental Protocols
In Vitro Glucuronidation Assay in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of naloxone-3-glucuronide formation in vitro. It is adapted from established methods for UGT activity assessment.[9]
Objective: To measure the Michaelis-Menten kinetics (Km and Vmax) of naloxone glucuronidation.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Naloxone standard
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Alamethicin (B1591596) (pore-forming peptide)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Stopping solution)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Procedure:
-
Microsome Preparation: Thaw HLM on ice. Dilute HLM to a working concentration of 2 mg/mL in 0.1 M Tris-HCl buffer.
-
Activation: To permeabilize the microsomal membrane and expose the UGT active sites, add alamethicin to the diluted HLM solution to a final concentration of 50 µg per mg of microsomal protein. Incubate on ice for 15 minutes.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture (total volume 200 µL). For each reaction, add:
-
100 µL of 0.1 M Tris-HCl buffer (pH 7.4)
-
20 µL of 100 mM MgCl₂
-
10 µL of activated HLM (final concentration: 0.5 mg/mL)
-
10 µL of naloxone solution (prepare serial dilutions to achieve final concentrations from 1 µM to 5 mM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the reaction by adding 50 µL of pre-warmed UDPGA solution (final concentration typically 2-5 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for product formation.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold ACN with 0.1% formic acid.
-
Sample Preparation for Analysis: Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze for naloxone-3-glucuronide formation using a validated LC-MS/MS method.
Quantification of Naloxone and Metabolites by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of naloxone, naloxone-3-glucuronide, and nornaloxone in a plasma matrix.[1][4][12]
Objective: To accurately quantify naloxone and its metabolites in plasma samples from pharmacokinetic studies.
Workflow Diagram:
Caption: Experimental workflow for LC-MS/MS quantification of naloxone.
Procedure:
-
Sample Preparation:
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., Naloxone-d5).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial or 96-well plate.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: HILIC column for polar metabolites like N3G, or a C18 column for general-purpose separation.[1][4]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution program optimized to separate the parent drug and its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Example transitions:
-
Naloxone: m/z 328 -> 310
-
Naloxone-3-Glucuronide: m/z 504 -> 328
-
Nornaloxone: m/z 288 -> 200
-
Naloxone-d5 (IS): m/z 333 -> 315
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus concentration for the calibration standards.
-
Determine the concentration of analytes in the unknown samples by interpolation from the calibration curve.
-
Conclusion
The metabolic profile of naloxone is well-characterized and dominated by a rapid, extensive conversion to its inactive glucuronide conjugate, naloxone-3-glucuronide, primarily via the UGT2B7 enzyme. Minor pathways involving N-dealkylation and keto-reduction also yield inactive metabolites. This metabolic scheme results in a short biological half-life for naloxone, a critical factor in clinical settings, particularly when reversing overdoses of long-acting opioids.[5]
Conversely, there is no significant scientific evidence to support the formation of this compound as an in vivo metabolite. Its mention in the literature is confined to its role as a synthetic intermediate or a product of chemical degradation. For drug development professionals and researchers, focusing on the well-established glucuronidation and minor oxidative pathways is essential for accurately modeling the pharmacokinetics and pharmacodynamics of naloxone. Future research should aim to further refine the kinetic parameters of these primary metabolic routes in diverse human populations.
References
- 1. Determination of naloxone-3-glucuronide in human plasma and urine by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caged Naloxone Reveals Opioid Signaling Deactivation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic interaction between morphine and naloxone in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic clearance of select opioids and opioid antagonists using hepatic spheroids and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cross-Reactivity of Naloxone N-Oxide in Naloxone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of naloxone (B1662785) and its metabolites, including Naloxone N-Oxide, in commercially available immunoassays. The objective is to offer a resource for researchers and clinicians to better understand the potential for false-positive or unexpected results in urine drug screening. The information is compiled from available scientific literature and manufacturer's documentation.
Executive Summary
Naloxone, a potent opioid antagonist, and its metabolites can exhibit cross-reactivity with certain immunoassays, leading to potential misinterpretation of drug screening results. While data on the cross-reactivity of the parent drug, naloxone, and its primary metabolite, naloxone-3-glucuronide, are available for some assays, specific quantitative data for the cross-reactivity of this compound is not readily found in the public domain or manufacturer's package inserts. This guide summarizes the available data, highlights the performance of different immunoassay platforms, and provides detailed experimental protocols for assessing cross-reactivity.
Comparative Analysis of Immunoassay Cross-Reactivity
The cross-reactivity of naloxone and its metabolites is highly dependent on the specific immunoassay platform and the antibodies utilized. The following tables summarize the available data for different immunoassays.
Table 1: Cross-Reactivity of Naloxone and its Metabolites in Opiate and Oxycodone Immunoassays
| Immunoassay Platform | Compound | Concentration Tested | Result | Reference |
| CEDIA Opiate Assay | Naloxone | ≥ 6.1 mg/mL | Positive | [1] |
| HEIA Oxycodone Assay | Naloxone | 2000 ng/mL | Cross-reacts | |
| Naloxone-3-Glucuronide | 5600 ng/mL | Cross-reacts | ||
| DRI Oxycodone Assay | Naloxone | 100,000 ng/mL | No Cross-reactivity | |
| Naloxone-3-Glucuronide | 100,000 ng/mL | No Cross-reactivity | ||
| Enzyme-Multiplied Immunoassay Technique (EMIT) | Naloxone and its metabolites | Not Specified | No Cross-reactivity | [2] |
Disclaimer: Quantitative cross-reactivity data for This compound in specific naloxone immunoassays was not available in the reviewed literature and manufacturer's documentation. Researchers are advised to perform in-house validation studies to determine the potential for cross-reactivity with this metabolite in their specific assay system.
Experimental Protocols
Preparation of Spiked Urine Samples
Objective: To prepare urine samples with known concentrations of this compound (or other cross-reactants) to assess immunoassay cross-reactivity.
Materials:
-
Drug-free human urine
-
Certified reference standard of this compound
-
Methanol or other suitable solvent
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a range of working solutions.
-
Spike aliquots of drug-free human urine with the working solutions to achieve a series of desired final concentrations of this compound.
-
Ensure the final volume of the solvent added to the urine is minimal (e.g., <1% v/v) to avoid matrix effects.
-
Prepare a negative control sample using drug-free urine spiked with the solvent alone.
-
Vortex each spiked sample to ensure homogeneity.
Immunoassay Cross-Reactivity Testing
Objective: To determine the concentration of this compound that produces a positive result in a specific naloxone immunoassay.
Materials:
-
Selected naloxone immunoassay kit (e.g., CEDIA, DRI, ELISA)
-
Automated clinical chemistry analyzer or microplate reader
-
Spiked urine samples (prepared as in 2.1)
-
Assay-specific calibrators and controls
Procedure:
-
Follow the manufacturer's instructions for the specific naloxone immunoassay kit.
-
Run the assay calibrators and controls to ensure the validity of the assay run.
-
Analyze the series of spiked urine samples containing varying concentrations of this compound.
-
Record the assay response for each concentration.
-
Determine the lowest concentration of this compound that produces a result at or above the assay's cutoff for a positive result.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of Naloxone at cutoff / Lowest concentration of this compound producing a positive result) x 100
Visualizations
Logical Workflow for Assessing Immunoassay Cross-Reactivity
Caption: Workflow for determining the cross-reactivity of a compound in an immunoassay.
Signaling Pathway of a Competitive Homogeneous Immunoassay
Caption: Principle of a competitive immunoassay for drug detection.
Conclusion
The potential for cross-reactivity of naloxone and its metabolites in urine drug screening immunoassays is a critical consideration for accurate test interpretation. While some commercial assays have demonstrated low to no cross-reactivity with naloxone and its glucuronide metabolite, the cross-reactivity profile of this compound remains largely uncharacterized in publicly available data. Laboratories should be aware of the limitations of the immunoassays they employ and consider validation studies for less common metabolites if their presence is anticipated to be clinically significant. Confirmation of presumptive positive results by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended to ensure definitive results.
References
A Comparative Analysis of Naloxone and Naloxone N-Oxide: Receptor Binding and Functional Implications
An in-depth guide for researchers, scientists, and drug development professionals on the receptor binding characteristics of the opioid antagonist naloxone (B1662785) and its derivative, naloxone N-oxide.
Naloxone is a well-characterized, non-selective competitive antagonist of opioid receptors, pivotal in reversing opioid overdose.[1] Its N-oxide derivative, this compound, is a related compound whose pharmacological profile is less extensively documented. This guide provides a comparative analysis of their receptor binding properties, drawing on established data for naloxone and inferring the likely characteristics of this compound based on structural chemistry.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency and pharmacological effect. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Naloxone | µ (mu) | 1.1 - 1.4 |
| δ (delta) | 16 - 67.5 | |
| κ (kappa) | 2.5 - 12 | |
| This compound | µ (mu) | Data not available |
| δ (delta) | Data not available | |
| κ (kappa) | Data not available |
Note: The range of Kᵢ values for naloxone reflects variability across different experimental conditions and studies.[2]
Inference on this compound Affinity: The addition of an oxygen atom to the tertiary amine of naloxone to form this compound increases the molecule's polarity. This structural change is likely to reduce its ability to cross the blood-brain barrier and may also decrease its affinity for opioid receptors. This is supported by studies on a similar quaternary derivative, naloxone methiodide, which shows significantly lower affinity for all three opioid receptor subtypes compared to naloxone.[3][4] It is plausible that this compound would also exhibit a reduced binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity is typically achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., naloxone or this compound) for opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing a specific recombinant human opioid receptor (µ, δ, or κ).
-
Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, or [³H]-U-69,593 for κ-receptors).
-
Test Compound: Naloxone or this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal antagonist like naloxone (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate, typically at room temperature, to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters, separating bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding from total binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[5]
Signaling Pathways
Naloxone acts as a competitive antagonist at opioid receptors.[6] This means it binds to the receptor but does not activate it, thereby blocking agonists like morphine or endogenous opioids from binding and initiating a signaling cascade.[6] Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, resulting in reduced neuronal excitability. By occupying the binding site, naloxone prevents these downstream effects.
The signaling pathway for this compound is presumed to be similar, acting as an antagonist. However, its efficacy would be dependent on its binding affinity. A lower affinity would mean that higher concentrations of this compound would be required to achieve the same level of receptor blockade as naloxone.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C19H21NO5 | CID 14099368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence | Semantic Scholar [semanticscholar.org]
- 5. How Naloxone Blocks Opioids at the Molecular Level | The Scientist [the-scientist.com]
- 6. droracle.ai [droracle.ai]
A Comparative Guide to In Vivo Naloxone Pharmacokinetics Across Different Administration Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo pharmacokinetics of naloxone (B1662785), a critical opioid antagonist, across various routes of administration. While a direct comparison with Naloxone N-Oxide is not available in the current literature, this document summarizes key experimental data on naloxone's performance, offering valuable insights for research and development.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of naloxone administered via intravenous (IV), intranasal (IN), and intramuscular (IM) routes in different species.
| Species | Route | Dose | Cmax (ng/mL) | Tmax (min) | Terminal Half-life (min) | Bioavailability (%) | Reference |
| Human | IV | 1.0 mg | - | - | 60-120 | 100 | [1][2] |
| IN | 0.8 mg | 1.45 | 17.9 | 70-90 | 54 | [3] | |
| IN | 1.6 mg | 2.57 | 18.6 | 70-90 | 52 | [3] | |
| IN | 4 mg | 5.3-6.02 | 15-30 | - | ~50 | [1][4] | |
| IM | 2 mg | - | <20 | 84-132 | - | [5] | |
| Dog | IV | 0.04 mg/kg | 18.8 ± 3.9 | - | 37.0 ± 6.7 | 100 | [4][6] |
| IN | 0.17 ± 0.02 mg/kg (4 mg total) | 9.3 ± 2.5 | 22.5 ± 8.2 | 47.4 ± 6.7 | 32 ± 13 | [4][6] | |
| IM | 4 mg | 36.7 | - | - | - | [7] | |
| Rat | IV | 5 mg/kg | 1450 ± 100 | - | 30-40 | 100 | [8] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration. Data are presented as mean ± SD where available. "-" indicates data not reported in the cited source.
Experimental Protocols
The data presented in this guide are derived from various preclinical and clinical studies. Below are summaries of the methodologies employed in key experiments.
Human Intranasal Administration Study:
-
Objective: To determine the pharmacokinetics of a new high-concentration/low-volume nasal formulation of naloxone.
-
Study Design: An open, randomized, triple crossover trial.
-
Subjects: 12 healthy human volunteers.
-
Interventions: Two doses of nasal naloxone (0.8 mg and 1.6 mg) and one intravenous dose (1.0 mg) were compared.
-
Sampling: Fifteen serum samples were collected before and up to 6 hours after naloxone administration.
-
Analytical Method: Quantification of naloxone was performed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
Canine Intranasal and Intravenous Administration Study:
-
Objective: To evaluate the pharmacokinetics and pharmacodynamics of naloxone hydrochloride in dogs following intranasal (IN) and IV administration.
-
Study Design: A blinded, crossover design with a minimum 7-day washout period.
-
Subjects: 6 healthy adult mixed-breed dogs.
-
Interventions: Dogs received naloxone IN (4 mg via a fixed-dose atomizer; mean dose, 0.17 ± 0.02 mg/kg) or IV (0.04 mg/kg).
-
Sampling: Plasma naloxone concentrations were evaluated for 24 hours.
Rat Intravenous Administration Study:
-
Objective: To measure naloxone concentrations in the brains and sera of rats following IV injection.
-
Subjects: Rats.
-
Intervention: A single intravenous injection of naloxone (5 mg/kg).
-
Sampling: Brain and serum samples were collected at intervals for four hours.
-
Analytical Method: A specific and sensitive radioimmunoassay.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of naloxone.
Caption: Experimental workflow for a typical naloxone pharmacokinetic study.
Signaling Pathway Considerations
Naloxone primarily acts as a competitive antagonist at the μ-opioid receptor (MOR).[2] Its rapid onset and potency are attributed to its ability to quickly penetrate the brain and achieve a high brain-to-serum concentration ratio.[8] The duration of action is relatively short, which is linked to its rapid decline in brain concentration.[8]
The following diagram illustrates the antagonistic action of naloxone at the μ-opioid receptor.
Caption: Naloxone's competitive antagonism at the μ-opioid receptor.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Pharmacokinetics and pharmacodynamics of intranasal and intravenous naloxone hydrochloride administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pursuit of a Definitive Signature: Validating a Biomarker for Naloxone Exposure
A Comparative Analysis of Naloxone (B1662785) N-Oxide, Naloxone-3-Glucuronide (B1512897), and Parent Naloxone
For researchers and clinicians in the fields of drug development and clinical toxicology, the accurate detection of naloxone exposure is critical. While the parent drug itself can be monitored, its short half-life necessitates the exploration of more persistent biomarkers. This guide provides a comparative analysis of potential biomarkers for naloxone exposure, with a focus on the validation status of naloxone N-oxide against the established major metabolite, naloxone-3-glucuronide (N3G), and the parent drug, naloxone.
Biomarker Performance: A Comparative Overview
The ideal biomarker for drug exposure should exhibit a longer half-life than the parent drug, be produced in sufficient quantities for reliable detection, and be specific to the administered compound. The following table summarizes the current understanding of naloxone, its primary metabolite (N3G), and a potential, yet unvalidated, metabolite, this compound.
| Biomarker | Validation Status | Typical Matrix | Half-Life (t½) | Window of Detection | Key Advantages | Key Disadvantages |
| Naloxone | Validated | Plasma, Urine | 30-81 minutes (in adults)[1] | Short | Direct evidence of exposure. | Rapid elimination limits the detection window.[2] |
| Naloxone-3-Glucuronide (N3G) | Validated (Major Metabolite) | Urine, Plasma | Longer than naloxone | Extended | Abundant metabolite, providing a longer detection window than the parent drug.[1][2][3] | Indirect marker of exposure; potential for inter-individual variability in metabolism. |
| This compound | Not Validated | Urine (potential) | Unknown | Unknown | Potentially offers a different pharmacokinetic profile. | Not confirmed as a significant in vivo metabolite; lacks validation data. Mentioned as a potential impurity.[4] |
| Nornaloxone | Validated (Minor Metabolite) | Plasma, Urine | Longer than naloxone | Moderate | Provides an additional metabolic target for detection. | Formed in smaller quantities than N3G, potentially limiting detection.[2] |
In-Depth Biomarker Comparison
Naloxone-3-Glucuronide (N3G): The Established Standard
N3G is the primary metabolite of naloxone, formed through glucuronide conjugation in the liver.[1][3] It is excreted in the urine, with approximately 25-40% of a naloxone dose appearing as metabolites in the urine within 6 hours.[1] Its longer half-life compared to the parent drug makes it a more reliable indicator of naloxone exposure over a wider timeframe. Numerous validated analytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), exist for the quantification of N3G in both plasma and urine.
Naloxone: The Direct, but Transient, Indicator
Direct measurement of naloxone in plasma or urine provides unequivocal evidence of exposure. However, its rapid metabolism and short half-life of 30-81 minutes in adults present a significant challenge for detection, particularly if sampling occurs long after administration.[1]
This compound: An Uncharted Territory
The role of this compound as a biomarker for naloxone exposure is currently speculative. While it has been identified as a potential impurity in naloxone preparations and a possible degradation product, its formation as a significant and consistent metabolite in humans has not been established in the scientific literature.[4] There is a lack of published in vivo studies confirming its metabolic pathway and no validated analytical methods specifically for its quantification as a biomarker. Further research is required to determine if this compound is a viable and reliable biomarker.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate measurement of biomarkers. Below are representative protocols for the analysis of naloxone and its validated metabolites.
Protocol 1: Quantification of Naloxone and Naloxone-3-Glucuronide in Human Urine by LC-MS/MS
This protocol is adapted from established methods for the simultaneous analysis of naloxone and its metabolites.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard solution (e.g., naloxone-d5, N3G-d3).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to isolate the analytes from the urine matrix.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the analytes with a basic organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for naloxone, N3G, and their respective internal standards.
-
3. Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.
Visualizing the Pathways and Processes
To aid in the understanding of naloxone's fate in the body and the workflow for biomarker validation, the following diagrams are provided.
Caption: Metabolic pathway of naloxone.
Caption: General workflow for biomarker validation.
Conclusion
Based on current scientific evidence, naloxone-3-glucuronide is the most reliable and well-validated biomarker for confirming naloxone exposure, offering a significantly longer detection window than the parent drug. While this compound presents a theoretical possibility, it remains an unvalidated and largely uninvestigated compound in the context of in vivo metabolism. For researchers and clinicians requiring definitive evidence of naloxone administration, the focus should remain on the analysis of naloxone and, more importantly, its major metabolite, N3G. Future studies are warranted to explore the metabolic fate of naloxone more comprehensively and to definitively establish or rule out the utility of this compound as a biomarker.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
Head-to-head comparison of different Naloxone N-Oxide analytical standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for ensuring the quality and safety of pharmaceutical products. Naloxone N-Oxide, a known impurity and potential metabolite of the opioid antagonist Naloxone, is a critical compound to monitor. This guide provides an objective comparison of commercially available this compound analytical standards, supported by typical experimental data and detailed methodologies for their analysis.
Data Presentation: Comparison of Typical this compound Analytical Standard Specifications
The selection of a suitable analytical standard is crucial for accurate quantification and identification. While a direct head-to-head experimental comparison of all commercially available standards is not publicly available, the following table summarizes the typical specifications provided by major suppliers based on their Certificates of Analysis (CoA) and product documentation.[1][2][3][4][5] High-quality reference standards from reputable suppliers are generally well-characterized to ensure their identity, purity, and strength.[1][6]
| Feature | Supplier A (e.g., Cerilliant) | Supplier B (e.g., LGC Standards) | Supplier C (e.g., Noramco) |
| Product Format | Solution (e.g., 100 µg/mL in Acetonitrile (B52724):Water) | Neat Material (Powder) | Neat Material (Powder) |
| CAS Number | 112242-14-5 | 112242-14-5 | 112242-14-5 |
| Molecular Formula | C₁₉H₂₁NO₅ | C₁₉H₂₁NO₅ | C₁₉H₂₁NO₅ |
| Molecular Weight | 343.37 g/mol | 343.37 g/mol | 343.37 g/mol |
| Purity (Typical) | ≥98% (by HPLC) | ≥98% (by HPLC) | ≥98% (by HPLC) |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Provided Documentation | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| Key Impurities Profiled | Typically specifies related impurities | Typically specifies related impurities | Typically specifies related impurities |
Experimental Protocols
Accurate analysis of this compound requires robust and validated analytical methods. Below are detailed methodologies for key experiments commonly used for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is suitable for determining the purity of a this compound analytical standard and for quantifying it as an impurity in Naloxone drug substances or products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the this compound analytical standard in a suitable diluent (e.g., mobile phase).
-
Prepare the sample solution to be analyzed.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the standard is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices such as plasma or urine.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 344.1 -> Product ion (Q3) m/z [specific fragment].
-
Internal Standard (e.g., Naloxone-d5): Precursor ion (Q1) m/z [specific m/z] -> Product ion (Q3) m/z [specific fragment].
-
-
Procedure:
-
Spike blank biological matrix with known concentrations of the this compound analytical standard to prepare calibration standards and quality control samples.
-
Add a fixed concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to all samples, standards, and controls.
-
Perform sample preparation (e.g., protein precipitation or solid-phase extraction).
-
Inject the extracted samples into the LC-MS/MS system.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful technique for the unambiguous identification and structural elucidation of analytical standards.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Experiments:
-
¹H-NMR: Provides information on the proton environment in the molecule.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
2D-NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.
-
-
Procedure:
-
Dissolve an accurately weighed amount of the this compound standard in the chosen deuterated solvent.
-
Acquire the NMR spectra using standard pulse programs.
-
Process and analyze the spectra to confirm the chemical structure by comparing the observed chemical shifts and coupling constants with expected values.[7]
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of a this compound analytical standard, from sample preparation to data analysis.
Caption: A flowchart of the analytical process for this compound.
Metabolic Pathway of Naloxone
This diagram illustrates the primary metabolic pathways of Naloxone in the human body, leading to the formation of metabolites including this compound.
Caption: The metabolic transformation of Naloxone in the body.
References
- 1. noramco.com [noramco.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. This compound | CAS 112242-14-5 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 112242-14-5 | LGC Standards [lgcstandards.com]
- 5. This compound | LGCFOR0272.03 | LGC Standards [lgcstandards.com]
- 6. noramco.com [noramco.com]
- 7. japsonline.com [japsonline.com]
Comparative Analysis of Naloxone N-Oxide and Naloxone Potency: A Review of Available Data
A comprehensive review of scientific literature reveals a significant lack of available data on the opioid antagonist potency of Naloxone (B1662785) N-Oxide, precluding a direct quantitative comparison with its well-established parent compound, naloxone. While naloxone is a widely researched and utilized opioid receptor antagonist for reversing opioid overdose, Naloxone N-Oxide does not appear to be a readily synthesized or pharmacologically characterized compound in the public domain.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the existing knowledge on naloxone and to highlight the current informational gap regarding this compound.
Naloxone: A Potent and Well-Characterized Opioid Antagonist
Naloxone functions as a competitive antagonist at mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor. This competitive binding displaces opioids from these receptors, thereby reversing their effects, most critically respiratory depression.
Quantitative Potency of Naloxone
The potency of naloxone has been extensively documented in both in vitro and in vivo studies. The following table summarizes key quantitative measures of naloxone's antagonist activity.
| Parameter | Value | Description |
| Receptor Binding Affinity (Ki) | ~1-2 nM (µ-opioid receptor) | Concentration of naloxone required to occupy 50% of the µ-opioid receptors in vitro. A lower Ki value indicates higher binding affinity. |
| In Vivo Antagonist Potency (ED50) | Varies by opioid and effect measured | The dose of naloxone required to produce a 50% reversal of an opioid's effect (e.g., analgesia, respiratory depression) in a living organism. This is highly dependent on the specific opioid being antagonized and the experimental model. |
The Enigma of this compound
Searches of chemical and pharmacological databases and the broader scientific literature did not yield any studies that have synthesized and evaluated the opioid receptor binding affinity or in vivo antagonist potency of a compound definitively identified as "this compound."
While the synthesis of N-oxides of other opioid compounds, such as oxymorphone and oxycodone, has been described as an intermediate step in the synthesis of naloxone and other antagonists, the direct synthesis and characterization of this compound as a stable, isolated compound with opioid receptor activity is not documented. One study focusing on the degradation products of naloxone mentioned the tentative formation of an N-oxide during a chemical reaction, but this was not the primary focus and the compound was not isolated or pharmacologically tested.
The primary and well-characterized metabolite of naloxone is naloxone-3-glucuronide, which is known to be pharmacologically inactive.
Experimental Protocols for Determining Opioid Antagonist Potency
For future research on novel opioid antagonists, including any potential synthesis and evaluation of this compound, the following established experimental protocols are recommended.
In Vitro: Receptor Binding Assays
These assays determine the affinity of a compound for specific opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, κ, or δ) are prepared.
-
Radioligand Competition: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-naloxone) and varying concentrations of the test compound (the unlabeled antagonist).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo: Opioid Antagonist Activity
Animal models are used to assess the ability of an antagonist to reverse the effects of an opioid agonist.
Methodology (e.g., Mouse Tail-Flick Test for Analgesia Reversal):
-
Baseline Measurement: The baseline latency for a mouse to flick its tail from a heat source is measured.
-
Opioid Administration: A potent opioid agonist (e.g., morphine) is administered to the mice to produce analgesia, confirmed by an increased tail-flick latency.
-
Antagonist Administration: Different doses of the test antagonist are administered to separate groups of mice.
-
Reversal of Analgesia: The tail-flick latency is measured at various time points after antagonist administration to determine the extent of reversal of the opioid-induced analgesia.
-
Data Analysis: The dose of the antagonist that produces a 50% reversal of the analgesic effect (ED50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of opioid antagonists and a typical workflow for their evaluation.
Caption: Opioid agonist and antagonist interaction at the μ-opioid receptor.
Caption: General experimental workflow for determining opioid antagonist potency.
Conclusion
Differentiating Naloxone N-Oxide: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The oxidative degradation of naloxone (B1662785), a critical opioid antagonist, can lead to the formation of several byproducts, including Naloxone N-Oxide. The accurate identification and quantification of this compound are paramount for ensuring the purity, stability, and safety of naloxone-containing pharmaceutical products. This guide provides a comparative overview of analytical methodologies for differentiating this compound from other oxidative degradation products, supported by experimental data and detailed protocols.
Overview of Oxidative Degradation
Forced degradation studies reveal that naloxone is susceptible to oxidation, yielding a variety of degradation products.[1][2] Common oxidative degradants include 10-hydroxynaloxone, naloxone-2,2'-dimer, and various products arising from the oxidation of the cyclohexanone (B45756) ring and benzylic positions.[1][2] Among these, this compound is a significant impurity formed through the oxidation of the tertiary amine in the morphinan (B1239233) structure.
Chromatographic Separation: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for separating this compound from the parent drug and other degradation products. A validated stability-indicating RP-HPLC method has been demonstrated to effectively resolve naloxone, this compound, and other related impurities.
Below is a summary of the performance of a validated RP-HPLC method and a comparison with other reported chromatographic techniques.
| Parameter | Validated RP-HPLC Method | Alternative RP-HPLC Method | LC-MS/MS Method |
| Stationary Phase | Phenomenex Luna C18 (4.6 x 100 mm, 3 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Gradient elution with 50 mM potassium phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) | Isocratic elution with ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) and acetonitrile (68:32 v/v) | Gradient elution with formic acid in water and acetonitrile |
| Detection | UV at 280 nm | UV at 310 nm | Tandem Mass Spectrometry (MS/MS) |
| Key Separation | Resolves this compound from naloxone and other impurities like 3-O-Allylnaloxone and 10-Oxonaloxone | Separates naloxone and buprenorphine | Quantifies naloxone and its metabolite nornaloxone |
| LOD for Naloxone | Not explicitly stated for N-oxide, but method validated as per ICH guidelines | 0.08 µg/mL | 0.025 ng/mL in plasma |
| LOQ for Naloxone | Not explicitly stated for N-oxide, but method validated as per ICH guidelines | 0.26 µg/mL | Not explicitly stated |
| Key Advantage | Proven specificity for this compound and other known degradation products. | Simple isocratic method. | High sensitivity and selectivity for quantification in biological matrices. |
Experimental Protocols
Generation of Oxidative Degradation Products (Forced Degradation)
This protocol describes a typical method for generating oxidative degradation products of naloxone for analytical method development and validation.
Materials:
-
Naloxone Hydrochloride
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a stock solution of Naloxone Hydrochloride in methanol (e.g., 1 mg/mL).
-
To 1 mL of the naloxone stock solution in a suitable container, add 1 mL of 20% hydrogen peroxide.
-
Heat the solution at 60°C for 1 hour to induce oxidative degradation.
-
After cooling to room temperature, dilute the stressed sample to a suitable concentration (e.g., 20 µg/mL of the initial naloxone concentration) with the mobile phase for HPLC analysis.
RP-HPLC Method for the Separation of this compound
This method is adapted from a validated stability-indicating assay.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Phenomenex Luna C18 column (4.6 x 100 mm, 3 µm particle size).
Reagents:
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: 50 mM potassium phosphate monobasic buffer, pH adjusted to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 95 5 25 50 50 30 20 80 35 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Spectroscopic Differentiation
While chromatography is essential for separation, spectroscopic techniques provide the definitive identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying this compound.
-
Molecular Ion: this compound will exhibit a protonated molecular ion ([M+H]⁺) at m/z 344.1, which is 16 atomic mass units higher than that of naloxone (m/z 328.1).
-
Characteristic Fragmentation: A key diagnostic feature of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da). Therefore, the MS/MS spectrum of this compound is expected to show a prominent fragment ion at m/z 328.1, corresponding to the protonated naloxone molecule. This [M+H-16]⁺ fragment is a strong indicator of an N-oxide structure and helps to differentiate it from other isobaric oxidative products, such as dihydroxylated naloxone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous differentiation of this compound from its isomers.
-
Proton (¹H) NMR: The formation of the N-oxide bond significantly affects the chemical environment of the protons adjacent to the nitrogen atom. Protons on the N-allyl group and the morphinan ring structure in proximity to the nitrogen will exhibit downfield shifts in the ¹H NMR spectrum of this compound compared to naloxone.
-
Carbon (¹³C) NMR: Similarly, the carbon atoms directly bonded to the nitrogen and in the vicinity will also experience a change in their chemical shifts in the ¹³C NMR spectrum, providing further confirmation of the N-oxide structure.
Workflow and Visualization
The following diagrams illustrate the logical workflow for the differentiation of this compound.
Caption: Analytical workflow for the differentiation of this compound.
Caption: Key analytical features for identifying this compound.
References
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Naloxone N-Oxide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Naloxone (B1662785) N-Oxide, a known degradation product and impurity of Naloxone, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This guide provides a comprehensive comparison of analytical methods suitable for the determination of Naloxone N-Oxide, with a focus on their validation parameters as established in various studies. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the quantitative performance of different analytical methods for the analysis of Naloxone and its related compounds, including impurities like this compound.
Table 1: Performance of a Stability-Indicating RP-HPLC Method for the Determination of Naloxone and its Degradation Products
| Parameter | Result |
| Linearity Range (Naloxone) | 5-30 µg/mL |
| Limit of Detection (LOD) (Naloxone) | 0.08 µg/mL |
| Limit of Quantitation (LOQ) (Naloxone) | 0.26 µg/mL |
| Precision (%RSD) | < 2% |
Data extracted from a study on the simultaneous determination of Buprenorphine and Naloxone degradation products.[2][3]
Table 2: Performance of an LC-MS/MS Method for the Simultaneous Determination of Naloxone and its Metabolites
| Parameter | Naloxone | 6β-naloxol | Naloxone-3β-D-glucuronide |
| Linearity Range | 0.200 - 100 ng/mL | 0.400 - 200 ng/mL | 0.500 - 250 ng/mL |
| Intra-day Precision (%RSD) | ≤ 6.5% | ≤ 6.5% | ≤ 6.5% |
| Inter-day Precision (%RSD) | ≤ 6.5% | ≤ 6.5% | ≤ 6.5% |
| Accuracy (%RE) | -8.3 to -2.5% | -8.3 to -2.5% | -8.3 to -2.5% |
Data from a study on the determination of naloxone and its metabolites in mouse plasma.[4]
Table 3: Performance of an LC-MS/MS Method for the Determination of Naloxone and Nornaloxone in Human Plasma
| Parameter | Naloxone | Nornaloxone |
| Linearity Range | 0.025 - 2 ng/mL | 0.5 - 20 ng/mL |
| Intra-run Accuracy | Within 15% of target | Within 15% of target |
| Inter-run Accuracy | Within 15% of target | Within 15% of target |
| Precision (%CV) | ≤ 13.4% | ≤ 13.4% |
| Mean Recovery | 69.2% | 32.0% |
Data from a highly sensitive method developed for measuring naloxone and its metabolite nornaloxone in human plasma, urine, and human liver microsomes.[5][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the HPLC and LC-MS/MS methods.
Stability-Indicating RP-HPLC Method
A stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method was developed for the simultaneous quantitative determination of degradation products of Buprenorphine and Naloxone.[1]
-
Instrumentation: A standard HPLC system with UV detection.
-
Column: Phenomenex Luna C18 (4.6 x 100 mm, 3 µm).[1]
-
Mobile Phase:
-
Mobile Phase A: A mixture of acetonitrile (B52724) and 50 mM potassium phosphate (B84403) monobasic buffer (pH adjusted to 4.5 with diluted phosphoric acid).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Elution: Gradient elution.[1]
-
-
Flow Rate: 1.1 mL/min and 1.2 mL/min.[1]
-
Detection: UV detection at 280 nm.[1]
-
Sample Preparation: For marketed formulations, twenty tablets were weighed, and the average weight was determined and powdered. An amount of tablet powder equivalent to 0.5mg of Naloxone Hydrochloride and 2mg of Buprenorphine Hydrochloride was accurately weighed and transferred to a 10mL volumetric flask. The contents were sonicated for about 15 minutes for complete solubility after adding 10mL of mobile phase, and the volume was made up to the mark with the mobile phase.[2]
LC-MS/MS Method for Naloxone and its Metabolites
A rapid, specific, and reliable LC-MS/MS-based bioanalytical method was developed and validated for the simultaneous determination of naloxone (NLX), 6β-naloxol (NLL), and naloxone-3β-D-glucuronide (NLG) in mouse plasma.[4]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[7]
-
Column: Aquasil C18 column (50 mm × 2.1 mm, 5 μm).[4]
-
Mobile Phase: Gradient elution with a suitable buffer and organic solvent.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Total Analysis Time: 2.5 min per injection.[4]
-
Ionization Mode: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[4]
-
Sample Preparation: Protein precipitation with acetonitrile in a 96-well format.[4]
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical impurity such as this compound, in accordance with ICH guidelines.[2]
Caption: Workflow for the validation of an analytical method.
This guide provides a foundational comparison of analytical methodologies for the analysis of this compound. The choice between HPLC and LC-MS/MS will be dictated by the specific analytical needs, with LC-MS/MS offering significantly higher sensitivity, which is crucial for the detection of trace-level impurities. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
- 1. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Antagonistic Effects of Naloxone Versus Its N-Oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the opioid antagonist naloxone (B1662785) and its primary metabolite, naloxone N-oxide (naloxone-3-glucuronide). The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to derive these findings. This document is intended to serve as a resource for researchers in pharmacology and drug development.
Overview and Mechanism of Action
Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the µ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[1][2] Its antagonistic action is achieved by competing with opioid agonists for the same receptor binding sites in the central nervous system, thereby reversing the effects of opioids, most notably respiratory depression.[1]
Naloxone is extensively metabolized in the liver, primarily through glucuronidation, to form its major metabolite, naloxone-3-glucuronide (B1512897), which is synonymous with this compound.[1][3] While naloxone readily crosses the blood-brain barrier to exert its central effects, the pharmacological activity of its N-oxide metabolite is a key point of differentiation.[3]
Signaling Pathway of Opioid Antagonism
The diagram below illustrates the canonical signaling pathway of a µ-opioid receptor. Opioid agonists typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Naloxone and its N-oxide metabolite compete with agonists for receptor binding, thereby preventing this downstream signaling cascade.
Quantitative Comparison
The antagonistic effect of a compound is primarily determined by its binding affinity (Ki) for the opioid receptors and its in vivo potency in reversing agonist-induced effects.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Naloxone | ~1.1 - 1.4[1] | ~16 - 67.5[1] | ~2.5 - 12[1] |
| This compound | Data not available | Data not available | Data not available |
Note: Extensive literature searches did not yield specific quantitative binding affinity data for this compound (naloxone-3-glucuronide). However, multiple sources describe the metabolite as being pharmacologically inactive or possessing significantly lower activity than naloxone, suggesting a much lower binding affinity.[1][3]
Table 2: In Vivo Antagonistic Potency
| Compound | Observation | Species | Key Findings |
| Naloxone | Reversal of opioid-induced respiratory depression and analgesia. | Human, Rat | Potent and rapid reversal of central opioid effects. |
| This compound | Reversal of morphine-induced reduction of luminal outflow in the isolated colon.[4] | Rat | Peripherally antagonizes morphine's effects on colon motility.[4] Did not cross the colon-mucosal blood barrier.[4] |
| This compound | Induction of withdrawal behavior in morphine-dependent subjects. | Rat | Induced milder and delayed withdrawal symptoms compared to naloxone. |
Experimental Protocols
The data presented above are derived from established experimental methodologies. The following are detailed protocols for key assays used in the evaluation of opioid antagonists.
Protocol 1: Competitive Radioligand Binding Assay
This in vitro assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
Objective: To quantify the affinity of naloxone and this compound for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes is resuspended and washed.
-
Assay Incubation: The prepared membranes are incubated with:
-
A specific radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (naloxone or this compound).
-
-
Determination of Non-Specific Binding: A parallel set of incubations includes a high concentration of a non-radiolabeled universal opioid antagonist (e.g., unlabeled naloxone) to determine the amount of non-specific binding of the radioligand.
-
Termination and Filtration: The incubation is allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The filters are washed with cold buffer to remove any unbound radioligand. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Antagonism Assay (e.g., Tail-Flick Test)
This assay assesses the ability of an antagonist to block the analgesic effect of an opioid agonist in a living animal model.
Objective: To measure the in vivo potency of naloxone or its N-oxide in reversing opioid-induced analgesia.
Methodology:
-
Animal Acclimatization: Rodents (e.g., mice or rats) are acclimated to the testing environment and handling procedures.
-
Baseline Latency: The baseline response latency to a thermal stimulus (e.g., a focused beam of light on the tail) is measured. The time taken for the animal to "flick" its tail away is recorded.
-
Agonist Administration: A potent opioid agonist (e.g., morphine) is administered to the animals.
-
Antagonist Administration: The test antagonist (naloxone or this compound) is administered at various doses, typically before or after the agonist, depending on the experimental design (prevention vs. reversal).
-
Post-Treatment Latency Measurement: At specific time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The degree of antagonism is determined by the extent to which the antagonist prevents or reverses the increase in tail-flick latency caused by the opioid agonist. The effective dose 50 (ED50), the dose of the antagonist that produces 50% of its maximal effect, can be calculated.
Pharmacokinetic and Blood-Brain Barrier Permeability
A critical difference between naloxone and its N-oxide metabolite is their ability to penetrate the central nervous system.
-
Naloxone: Being a lipophilic compound, naloxone readily crosses the blood-brain barrier to exert its antagonistic effects on central opioid receptors.[1] Studies in rats have shown an apparent influx clearance across the blood-brain barrier of 0.305 mL/min/g brain.[5]
-
This compound (Naloxone-3-glucuronide): The addition of the glucuronide moiety significantly increases the polarity of the molecule.[1] This increased polarity is expected to severely limit its ability to cross the blood-brain barrier, which is consistent with its observed lack of central activity and its ability to act peripherally.[4] One study demonstrated that naloxone-3-glucuronide does not cross the colon-mucosal blood barrier in an isolated rat colon model.[4]
Conclusion
The available evidence strongly indicates that naloxone is a potent, centrally-acting opioid antagonist, while its major metabolite, this compound (naloxone-3-glucuronide), is largely pharmacologically inactive, particularly within the central nervous system. The primary reason for this difference lies in their physicochemical properties; naloxone's lipophilicity allows it to cross the blood-brain barrier, whereas the high polarity of this compound restricts its central access. While this compound may exhibit some peripheral antagonistic activity, it does not contribute significantly to the reversal of central opioid effects like respiratory depression. For drug development professionals, this highlights the importance of considering metabolic pathways and the pharmacological activity of metabolites when evaluating the overall profile of a drug candidate.
References
- 1. CAS 22135-79-1: Naloxone 3-b-D-Glucuronide | CymitQuimica [cymitquimica.com]
- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human brain metabolism of morphine and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of naloxone-3-glucuronide and N-methylnaloxone on the motility of the isolated rat colon after morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buprenorphine - Wikipedia [en.wikipedia.org]
A Structural Showdown: Naloxone N-Oxide and its Opioid N-Oxide Counterparts
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of opioid compounds is paramount for the design of novel therapeutics. This guide provides a comprehensive structural comparison of Naloxone (B1662785) N-Oxide with other relevant opioid N-oxides, namely Naltrexone (B1662487) N-Oxide and Morphine N-Oxide. By examining their three-dimensional structures and pharmacological profiles, we can gain valuable insights into their interactions with opioid receptors.
Core Structural Features: A Tale of Three Scaffolds
At their core, Naloxone N-Oxide, Naltrexone N-Oxide, and Morphine N-Oxide share the characteristic pentacyclic morphinan (B1239233) scaffold. This rigid framework is the foundation of their ability to interact with opioid receptors. The key structural differentiators lie in the substituents at the nitrogen atom (N-17) and other positions on the morphinan ring system. The introduction of an N-oxide functionality significantly alters the electronic and steric properties of the nitrogen, which is crucial for receptor recognition and activation.
Below is a summary of the key structural and physicochemical properties of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₉H₂₁NO₅ | 343.37 | Morphinan scaffold with an N-allyl group and an N-oxide moiety.[1] |
| Naltrexone N-Oxide | C₂₀H₂₃NO₅ | 357.4 | Morphinan scaffold with an N-cyclopropylmethyl group and an N-oxide moiety.[2] |
| Morphine N-Oxide | C₁₇H₁₉NO₄ | 301.34 | Morphinan scaffold with an N-methyl group and an N-oxide moiety. |
Comparative Structural Analysis: Insights from Experimental Data
The orientation of the N-substituent and the overall conformation of the piperidine (B6355638) ring are critical determinants of a ligand's interaction with the mu-opioid receptor (MOR). The presence of the bulky N-oxide group is expected to influence the conformational flexibility of the N-substituent, potentially altering the binding pose within the receptor's active site.
Pharmacological Profile: Receptor Binding and Functional Activity
The introduction of the N-oxide functionality generally leads to a decrease in binding affinity for the mu-opioid receptor compared to the parent compounds. While specific Ki values for the N-oxides are not widely reported, the trend of reduced affinity is a common observation for N-oxide metabolites of opioids.[6] This reduction in affinity is likely due to steric hindrance and altered electronic interactions within the receptor's binding pocket.
Functional assays, such as cAMP inhibition assays, are crucial for determining the efficacy of these compounds at the mu-opioid receptor. As antagonists or partial agonists, naloxone and naltrexone and their derivatives are expected to modulate the signaling cascade initiated by opioid agonists like morphine.
dot
Figure 1. Simplified signaling pathway of mu-opioid receptor activation and its inhibition by an antagonist like this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., unlabeled naloxone at a high concentration).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding). For non-specific binding, include the high concentration of unlabeled naloxone.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Naloxone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural characterization of anhydrous naloxone- and naltrexone hydrochloride by high resolution laboratory X-ray powder diffraction and thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. research.rug.nl [research.rug.nl]
Safety Operating Guide
Navigating the Disposal of Naloxone N-Oxide: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice lies in the adherence to established regulations for chemical waste. In the United States, the Environmental Protection Agency (EPA) provides a framework for managing hazardous waste through the Resource Conservation and Recovery Act (RCRA).[1] For academic laboratories, Subpart K of the RCRA regulations offers an alternative set of standards that are often better suited to the research environment.[2] Key tenets of these regulations include the prohibition of disposing of chemical waste in regular trash or down the sewer, mandatory documentation of waste generation, and the proper training of all personnel involved in handling hazardous materials.[1][3]
All chemical waste must be categorized based on its properties: toxic, flammable, corrosive, or reactive.[3] While a specific Safety Data Sheet (SDS) detailing these properties for Naloxone N-Oxide is not publicly available, information on the related compound, Naloxone Hydrochloride, indicates that it is a solid crystalline substance and should be handled with care, avoiding dust formation and contact with skin and eyes.[4] Given its nature as a potent opioid antagonist, it is prudent to treat this compound as a potentially hazardous chemical and manage its disposal accordingly.
Procedural Steps for Disposal
The following steps outline a comprehensive procedure for the disposal of this compound in a laboratory setting. This process is designed to ensure safety and compliance with general laboratory waste regulations.
1. Waste Identification and Segregation:
-
Characterization: Treat this compound as a chemical waste. Due to the lack of specific data, assume it may have properties requiring it to be handled as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Halogenated and non-halogenated solvent wastes, for example, should be kept separate due to differences in disposal costs and methods.[5]
2. Container Management:
-
Selection: Use a container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof closure.[1][3]
-
Labeling: As soon as the first of the waste is added, label the container clearly with "Hazardous Waste" and the full chemical name, "this compound." The label should also include the name of the principal investigator, the laboratory location, and the date of accumulation.[5]
3. Storage:
-
Location: Store the waste container at or near the point of generation, in a designated and well-ventilated satellite accumulation area.[1] It should be stored away from heat sources, direct sunlight, and electrical panels.[3]
-
Containment: The use of secondary containment is required to prevent spills from reaching drains.[1][5]
-
Time Limits: Adhere to institutional and regulatory time limits for the storage of hazardous waste. The EPA's Subpart K regulations for academic laboratories specify a maximum storage time of six months within the facility.[1]
4. Disposal Request and Pickup:
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Many institutions provide a hazardous waste collection program free of charge to researchers.[5]
-
Documentation: Complete any necessary waste disposal request forms as required by your institution.
5. Spill Management:
-
Any materials used to clean up a spill of this compound must also be treated as hazardous waste and disposed of according to the procedures outlined above.[5]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
Due to the absence of specific literature on this compound disposal, quantitative data regarding disposal parameters such as concentration limits for sewer disposal or specific toxicity thresholds are not available. The guiding principle is the prohibition of any amount of laboratory chemical waste being disposed of through the regular trash or sewer system.[3] All quantities of this compound waste should be collected for proper disposal by a licensed hazardous waste contractor.
| Data Point | Value | Source |
| Sewer Disposal | Prohibited | [1][3] |
| Solid Waste (Trash) Disposal | Prohibited | [1] |
| Maximum On-Site Storage (Academic Labs) | 6 months | [1] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following general protocol is based on best practices for laboratory chemical waste management.
Protocol: Collection and Disposal of this compound Waste
-
Objective: To safely collect and manage this compound waste from laboratory operations for proper disposal.
-
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass).
-
Hazardous waste labels.
-
Secondary containment bin.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Don appropriate PPE before handling this compound or its waste.
-
Place a properly labeled, empty hazardous waste container in a designated satellite accumulation area, within a secondary containment bin.
-
As this compound waste is generated (e.g., from expired solutions, contaminated materials), carefully transfer it to the designated waste container.
-
Ensure the container is securely closed at all times, except when adding waste.[5]
-
Once the container is full or is ready for disposal based on storage time limits, contact the institutional EHS office.
-
Follow the institutional procedures to request a waste pickup, providing all necessary information on the waste stream.
-
Await collection by trained EHS personnel or a licensed contractor.
-
By adhering to these established principles and procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling of Naloxone N-Oxide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for Naloxone N-Oxide, a metabolite and impurity of Naloxone.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.
| Protection Type | Specification | Rationale |
| Respiratory Protection | N100, R100, or P100 disposable filtering facepiece respirator or higher. | Inhalation of aerosolized powders is a primary exposure route for potent opioids and their analogs.[1] |
| Hand Protection | Powder-free nitrile gloves (double gloving is recommended). | Prevents dermal absorption. Latex and vinyl gloves may not offer sufficient protection.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and airborne particles that could cause serious eye damage.[1] |
| Dermal Protection | Disposable gown or coveralls (e.g., DuPont™ Tyvek®).[1] | Prevents contamination of personal clothing and skin.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound. This includes preparation, handling, and disposal.
Engineering Controls:
-
Ventilation: Use only with adequate ventilation.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
Containment: For procedures that may generate dust or aerosols, such as weighing or solution preparation, use a chemical fume hood or a balance with a draft shield.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated containment area.
-
Weighing: Conduct in a fume hood or on a balance with a draft shield to minimize the risk of inhaling airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid to minimize aerosolization.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2] Decontaminate all surfaces and equipment.
Disposal Plan:
-
Dispose of waste, including contaminated PPE and unused material, in accordance with local, state, and federal regulations for chemical waste. All waste should be collected in clearly labeled, sealed containers.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
